molecular formula C9H10FNO2S B183348 N-cyclopropyl-4-fluorobenzenesulfonamide CAS No. 425654-95-1

N-cyclopropyl-4-fluorobenzenesulfonamide

Cat. No.: B183348
CAS No.: 425654-95-1
M. Wt: 215.25 g/mol
InChI Key: QXHJRYPFPZGNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-fluorobenzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, incorporating both cyclopropyl amide and fluorinated sulfonamide functional groups known for their diverse biological properties . These structural motifs are frequently employed in the design of novel bioactive molecules due to their potential to modulate various physiological pathways. Recent research into derivatives containing this core structure has demonstrated promising biological activity. Specifically, such compounds have been investigated as inhibitors of RANKL-mediated osteoclast differentiation, showing potential for research into bone resorption disorders . Structure-activity relationship (SAR) studies indicate that the inhibitory efficacy is influenced by the compound's lipophilicity, highlighting the value of this scaffold for further optimization in pharmacological development . As a fluorinated sulfonamide building block, this compound serves as a versatile precursor for synthesizing more complex molecules targeting a range of pathological conditions . It is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJRYPFPZGNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358197
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425654-95-1
Record name N-cyclopropyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopropyl-4-fluorobenzenesulfonamide: Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-cyclopropyl-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a cyclopropyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities. The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The fluorine substituent can further influence the compound's pharmacokinetic and pharmacodynamic profile. Given these structural features, this compound represents a compound of interest for further investigation.

Synthesis

The most probable and chemically intuitive method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine. This reaction is a standard method for the formation of sulfonamides.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride This compound N-cyclopropyl-4- fluorobenzenesulfonamide 4-Fluorobenzenesulfonyl_Chloride->this compound + Cyclopropylamine Cyclopropylamine Cyclopropylamine

Caption: General synthetic scheme for this compound.

Experimental Protocol (Adapted)

While a specific protocol for this compound is not available, the following procedure is adapted from the synthesis of a structurally similar compound, N,N-Diethyl-4-fluorobenzenesulfonamide[1].

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous ammonium chloride

  • Aqueous 1 M hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • To this solution, add triethylamine (2.0 eq) and cyclopropylamine (1.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride, followed by 1 M hydrochloric acid.

  • Separate the organic layer, wash it with saturated aqueous sodium chloride, and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Note: The reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for this specific transformation.

Potential Biological Activity: Oxidative Phosphorylation Inhibition

While no direct biological data for this compound has been found, a study on benzene-1,4-disulfonamides has identified them as potent inhibitors of oxidative phosphorylation (OXPHOS)[1]. Oxidative phosphorylation is a critical metabolic pathway that generates the majority of cellular ATP. The inhibition of this pathway is a promising therapeutic strategy for targeting cancers that are highly dependent on aerobic metabolism[1].

Proposed Mechanism of Action

The structurally related benzene-1,4-disulfonamides were found to inhibit Complex I of the electron transport chain[1]. It is plausible that this compound could act through a similar mechanism. Inhibition of Complex I disrupts the electron flow, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. This can ultimately trigger cell death in cancer cells that rely heavily on OXPHOS for their energy supply.

G cluster_pathway Electron Transport Chain cluster_inhibitor Inhibitor Complex_I Complex I Complex_III Complex III Complex_I->Complex_III H_out H+ (Intermembrane Space) Complex_I->H_out H+ Complex_II Complex II Complex_IV Complex IV Complex_III->Complex_IV Complex_III->H_out H+ Complex_IV->H_out H+ ATP_Synthase ATP Synthase H_in H+ (Matrix) ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP NC4FBSA N-cyclopropyl-4- fluorobenzenesulfonamide (Proposed) NC4FBSA->Complex_I Inhibition NADH NADH NADH->Complex_I NAD NAD H_out->ATP_Synthase ADP ADP ADP->ATP_Synthase G Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Screening Biological Screening: OXPHOS Inhibition Assay Characterization->Bio_Screening Data_Analysis Data Analysis: Determine IC50 Bio_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Lead_Optimization->End

References

Technical Guide: Preparation of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The guide details the synthetic pathway, a comprehensive experimental protocol, and the expected analytical data for the final compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound is a sulfonamide derivative incorporating a cyclopropyl moiety and a fluorine-substituted benzene ring. Sulfonamides are a critical class of compounds in pharmaceuticals, known for a wide range of biological activities. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pharmacokinetic and pharmacodynamic properties. This guide outlines a reliable method for the preparation of this compound, starting from commercially available reagents.

Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride Reaction Nucleophilic Substitution 4-Fluorobenzenesulfonyl_Chloride->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound Byproduct Triethylammonium Chloride Reaction->Byproduct

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61349-88-2Commercially Available
CyclopropylamineC₃H₇N57.09765-30-0Commercially Available
Triethylamine(C₂H₅)₃N101.19121-44-8Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially Available
Hydrochloric Acid (1M aq.)HCl36.467647-01-0Commercially Available
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8Prepared in-house
Saturated Sodium Chloride (aq.)NaCl58.447647-14-5Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Commercially Available
Procedure
  • To a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add cyclopropylamine (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-fluorobenzenesulfonyl chloride and triethylamine in DCM B Cool to 0 °C A->B C Add cyclopropylamine dropwise B->C D Warm to room temperature and stir for 12-16h C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Extract with DCM F->G H Wash with HCl, NaHCO₃, and Brine G->H I Dry over MgSO₄ and concentrate H->I J Recrystallization or Column Chromatography I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization and Data

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₉H₁₀FNO₂S
Molecular Weight215.25 g/mol
AppearanceWhite to off-white solid
CAS Number425654-95-1[1][2]
Spectroscopic Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound. Experimental data should be obtained for confirmation.

TechniqueData
¹H NMR Aromatic protons: δ 7.8-8.0 (m, 2H), δ 7.2-7.4 (m, 2H). Cyclopropyl protons: δ 2.3-2.5 (m, 1H), δ 0.6-0.8 (m, 2H), δ 0.4-0.6 (m, 2H). NH proton: δ 5.0-5.5 (br s, 1H).
¹³C NMR Aromatic carbons: δ ~165 (d, ¹JCF), ~137 (s), ~130 (d, ³JCF), ~116 (d, ²JCF). Cyclopropyl carbons: δ ~25 (CH), δ ~6 (CH₂).
IR (cm⁻¹) ~3270 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~1590 & ~1490 (C=C aromatic stretch), ~1230 (C-F stretch).
Mass Spec (ESI-MS) [M+H]⁺: 216.0489, [M+Na]⁺: 238.0308.[3]
Reaction Yield and Purity
ParameterExpected Value
Yield 70-95%
Purity >95% (after purification)[1]

Safety Precautions

  • 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropylamine is a flammable and volatile liquid.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the reaction of 4-fluorobenzenesulfonyl chloride and cyclopropylamine. This guide provides a detailed protocol and expected analytical data to aid researchers in the preparation of this valuable compound for further studies in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

N-cyclopropyl-4-fluorobenzenesulfonamide (CAS 425654-95-1): An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-fluorobenzenesulfonamide, with the CAS number 425654-95-1, is a chemical compound with the molecular formula C9H10FNO2S.[1] It is listed as a chemical intermediate and is available from various commercial suppliers for research purposes.[2] This document summarizes the currently available technical information for this specific compound.

It is important to note that while this guide focuses on this compound, a comprehensive literature search did not yield in-depth studies, experimental protocols, or biological activity data specifically for this CAS number. The majority of published research focuses on structurally related sulfonamide derivatives. Therefore, this document presents the fundamental chemical properties and publicly available data for the target compound and will note the absence of more detailed experimental information.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below. This information is primarily derived from computational predictions and chemical database entries.

PropertyValueSource
CAS Number 425654-95-1
Molecular Formula C9H10FNO2S[1]
Molecular Weight 215.25 g/mol PubChem
InChI Key QXHJRYPFPZGNNV-UHFFFAOYSA-NPubChem
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=C(C=C2)FPubChem
Predicted XlogP 1.5[3]

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Data

A generalized synthetic approach for similar N-alkyl benzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with the corresponding amine. In this case, the synthesis would likely proceed via the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine.

G cluster_reactants Reactants cluster_products Products 4-fluorobenzenesulfonyl_chloride 4-fluorobenzenesulfonyl chloride reaction_center 4-fluorobenzenesulfonyl_chloride->reaction_center cyclopropylamine Cyclopropylamine cyclopropylamine->reaction_center target_compound N-cyclopropyl-4- fluorobenzenesulfonamide HCl HCl reaction_center->target_compound reaction_center->HCl

Figure 1. Plausible synthetic pathway for this compound.

Publicly accessible analytical data such as detailed NMR or mass spectrometry spectra for this specific compound are also limited. PubChemLite does provide predicted collision cross-section values for various adducts.[3]

Biological Activity and Signaling Pathways

There is no specific information available in peer-reviewed literature or public databases regarding the biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 425654-95-1).

While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, any such properties for this particular compound would require experimental validation.

G compound This compound (CAS 425654-95-1) bio_activity Biological Activity Data compound->bio_activity signaling_pathway Signaling Pathway Involvement compound->signaling_pathway no_data1 No specific data available bio_activity->no_data1 no_data2 No specific data available signaling_pathway->no_data2

Figure 2. Current status of biological data for this compound.

Conclusion

This compound (CAS 425654-95-1) is a commercially available chemical intermediate. While its basic physicochemical properties are documented in various databases, there is a notable absence of detailed scientific literature regarding its synthesis, experimental protocols, biological activity, and mechanism of action. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its potential biological effects would require de novo experimental studies to establish its pharmacological profile.

References

An In-depth Technical Guide to the Chemical Properties of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of N-cyclopropyl-4-fluorobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its structure, physicochemical properties, synthesis, and spectral characteristics. Due to the limited availability of experimental data for this specific molecule, information from closely related compounds and predicted data are included to provide a thorough understanding.

Chemical and Physical Properties

This compound is a sulfonamide derivative containing a cyclopropyl group and a fluorinated aromatic ring. These structural features are of interest in medicinal chemistry as they can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₀FNO₂SPubChem
Molecular Weight 215.25 g/mol PubChem
CAS Number 425654-95-1ChemicalBook, BIOFOUNT[1][2]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point No experimental data available. The related compound, N-cyclopropyl-4-methylbenzenesulfonamide, has a melting point of 79-80 °C.ChemicalBook[3]
Boiling Point No experimental data available.-
Solubility Expected to be soluble in organic solvents such as ethers, THF, DCM, and acetonitrile.Inferred from similar sulfonamides[4]
Predicted XlogP 1.5PubChemLite[4]
Storage Conditions Store at -4°C for short periods (1-2 weeks) and at -20°C for long-term storage (1-2 years).BIOFOUNT[2]

Synthesis

A standard method for the synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-fluorobenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • In a separate flask, mix cyclopropylamine with triethylamine.

  • Add the cyclopropylamine/triethylamine mixture dropwise to the cooled solution of 4-fluorobenzenesulfonyl chloride with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.

  • Neutralize the organic layer by washing with 1 M hydrochloric acid solution.

  • Wash the organic layer twice with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

G Synthesis of this compound reagent1 4-Fluorobenzenesulfonyl chloride in Dichloromethane reaction Reaction at 0 °C to RT reagent1->reaction reagent2 Cyclopropylamine + Triethylamine reagent2->reaction workup Aqueous Workup (NH4Cl, HCl, Brine) reaction->workup drying Drying (MgSO4 or Na2SO4) workup->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectral Data

Table 2: Predicted and Expected Spectral Data for this compound
TechniqueExpected Peaks/Signals
¹H NMR Aromatic Protons: Two sets of doublets (or a multiplet) in the range of δ 7.0-8.0 ppm. NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. Cyclopropyl Protons: Multiplets in the upfield region (δ 0.5-2.5 ppm).
¹³C NMR Aromatic Carbons: Peaks in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF). Cyclopropyl Carbons: Peaks in the upfield region (δ 5-30 ppm).
Mass Spectrometry (ESI+) [M+H]⁺: m/z 216.0489 [M+Na]⁺: m/z 238.0309 Predicted Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[5][6]

Biological Activity

There is currently no specific published data on the biological activity or potential signaling pathway involvement of this compound. However, the sulfonamide moiety is a well-known pharmacophore present in a wide range of antibacterial, anti-inflammatory, and anticancer drugs. The presence of the cyclopropyl group can also confer interesting biological properties, including enhanced metabolic stability and binding affinity.[7][8]

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural motifs, this compound could potentially interact with pathways targeted by other sulfonamides. For instance, some sulfonamides are known to inhibit carbonic anhydrases or act as antagonists at certain receptors. Further screening and biological evaluation are necessary to determine its specific activities.

Hypothetical Target Interaction Diagram

G Hypothetical Biological Interaction compound N-cyclopropyl-4- fluorobenzenesulfonamide target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response pathway->response

Caption: Potential interaction of the compound with a biological target.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[2][9]

Conclusion

This compound is a fluorinated cyclopropyl sulfonamide with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known chemical properties and a framework for its synthesis and characterization. Further experimental studies are required to fully elucidate its physical, spectral, and biological properties.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of N-cyclopropyl-4-fluorobenzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogs, computational chemistry principles, and established experimental methodologies. The document covers theoretical molecular structure, potential conformational isomers, and detailed protocols for its synthesis and characterization. All quantitative data from related compounds are summarized in structured tables, and key processes are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers interested in the structure-activity relationship of sulfonamides incorporating a cyclopropyl moiety.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents and the unique conformational influence of the cyclopropyl group. The 4-fluoro-benzenesulfonamide moiety is a common pharmacophore, and the N-cyclopropyl substituent can significantly impact the molecule's three-dimensional shape, polarity, and metabolic stability, thereby influencing its biological activity. Understanding the molecular structure and conformational preferences of this compound is crucial for rational drug design and development.

This guide explores the probable molecular geometry, conformational landscape, and methods for the empirical study of this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central sulfonamide linkage connecting a 4-fluorophenyl ring and a cyclopropyl group. The geometry around the sulfur atom is tetrahedral, and the nitrogen atom is expected to be sp² hybridized, leading to a trigonal planar or shallow pyramidal geometry.

Predicted Molecular Geometry

Based on X-ray crystallographic data of analogous sulfonamides and cyclopropyl-containing compounds, the key geometric parameters of this compound can be predicted. The C-S and S-N bond lengths are influenced by the electronic nature of the substituents. The presence of the electron-withdrawing fluorophenyl group is expected to slightly shorten the C-S bond. The bond lengths and angles within the cyclopropyl ring are constrained by its three-membered ring structure.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
S=O1.43 - 1.45
S-N1.62 - 1.65
S-C (aromatic)1.75 - 1.78
N-C (cyclopropyl)1.45 - 1.48
C-F1.34 - 1.36
C-C (cyclopropyl)1.49 - 1.52
C-H (cyclopropyl)1.08 - 1.10

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
O=S=O118 - 122
O=S=N105 - 109
O=S=C (aromatic)106 - 110
N-S-C (aromatic)105 - 109
S-N-C (cyclopropyl)118 - 122
C-C-C (cyclopropyl)~60
Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the S-N and N-C bonds. Studies on related N-cyclopropyl amides have shown that the cyclopropyl group can lead to unusual conformational preferences compared to other alkyl substituents.[1] For this compound, two key dihedral angles determine the overall conformation:

  • τ1 (C_ar-S-N-C_cyc): Defines the orientation of the cyclopropyl group relative to the phenylsulfonamide moiety.

  • τ2 (S-N-C_cyc-C_cyc): Defines the orientation of the cyclopropyl ring itself.

Computational studies on similar N-arylsulfonamides suggest that low-energy conformations are often characterized by specific intramolecular interactions, such as weak hydrogen bonds. The conformation of the sulfonamide group relative to the aromatic ring is also a critical factor.

Table 3: Predicted Low-Energy Conformers and Relative Energies

ConformerDihedral Angle τ1 (C_ar-S-N-C_cyc) (°)Dihedral Angle τ2 (S-N-C_cyc-C_cyc) (°)Relative Energy (kcal/mol)
1~60 (gauche)~0 (bisected)0 (Global Minimum)
2~180 (anti)~0 (bisected)1 - 2
3~60 (gauche)~90 (eclipsed)2 - 4

Note: The relative energies are estimations based on computational studies of related molecules and serve as a guide for expected conformational preferences.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base.

Materials:

  • 4-fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, mix cyclopropylamine (1.1 eq) and triethylamine (1.2 eq).

  • Add the cyclopropylamine/triethylamine mixture dropwise to the cooled solution of 4-fluorobenzenesulfonyl chloride with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.

  • Neutralize the organic layer by washing with 1 M hydrochloric acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation or solvent-antisolvent diffusion.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor for crystal growth over several days.

Spectroscopic Characterization

3.3.1. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • N-H stretch: A sharp peak around 3250-3350 cm⁻¹.

    • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

    • Cyclopropyl C-H stretch: Peaks around 3000-3100 cm⁻¹.

    • Asymmetric SO₂ stretch: A strong band in the range of 1320-1350 cm⁻¹.

    • Symmetric SO₂ stretch: A strong band in the range of 1140-1170 cm⁻¹.

    • S-N stretch: A band in the range of 900-940 cm⁻¹.

    • C-F stretch: A strong band in the range of 1100-1250 cm⁻¹.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR (Expected Chemical Shifts):

    • Aromatic protons: Multiplets in the range of 7.0-8.0 ppm. The protons ortho and meta to the fluorine will show characteristic splitting patterns due to both H-H and H-F coupling.

    • N-H proton: A broad singlet, the chemical shift of which will be solvent-dependent.

    • Cyclopropyl methine proton (CH-N): A multiplet in the range of 2.3-2.8 ppm.

    • Cyclopropyl methylene protons (CH₂): Two multiplets in the range of 0.5-1.0 ppm.

  • ¹³C NMR (Expected Chemical Shifts):

    • Aromatic carbons: Peaks in the range of 115-165 ppm. The carbon attached to fluorine will show a large ¹J(C-F) coupling constant.

    • Cyclopropyl methine carbon (CH-N): A peak in the range of 30-35 ppm.

    • Cyclopropyl methylene carbons (CH₂): A peak in the range of 5-10 ppm.

  • ¹⁹F NMR (Expected Chemical Shifts):

    • A single resonance for the fluorine atom on the phenyl ring, with its chemical shift depending on the standard used.

Visualizations

Caption: Molecular structure of this compound.

Conformational_Analysis_Workflow Workflow for Conformational Analysis start Start with Initial 3D Structure comp_chem Computational Modeling (DFT) start->comp_chem pes_scan Potential Energy Surface Scan (Rotate S-N and N-C bonds) comp_chem->pes_scan minima Identify Low-Energy Conformers pes_scan->minima thermo Calculate Thermodynamic Properties (Relative Energies, Populations) minima->thermo comparison Compare Experimental Data with Calculated Parameters thermo->comparison exp_nmr Experimental NMR Spectroscopy coupling Analyze Coupling Constants and NOE data exp_nmr->coupling coupling->comparison conclusion Determine Dominant Conformation in Solution comparison->conclusion

Caption: Logical workflow for the conformational analysis.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is scarce, by drawing upon data from analogous structures and established principles of structural chemistry, we have outlined its likely geometric parameters, conformational preferences, and spectroscopic signatures. The provided experimental protocols offer a clear path for its synthesis and characterization. This document serves as a foundational resource for researchers, enabling further investigation into the structure-property relationships of this and related sulfonamide compounds. The unique conformational constraints imposed by the cyclopropyl group warrant further detailed computational and experimental studies to fully elucidate its impact on biological activity.

References

Spectroscopic and Synthetic Insights into N-cyclopropyl-4-fluorobenzenesulfonamide: A Compound of Interest in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ – December 26, 2025 – N-cyclopropyl-4-fluorobenzenesulfonamide has emerged as a noteworthy compound, particularly as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a summary of available information regarding its synthesis and spectroscopic properties, addressing the needs of researchers and professionals in drug development. However, it is important to note that detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound remains elusive despite extensive searches of scientific literature and patent databases.

Synthesis and Reactivity

A Japanese patent (JP5462803B2) documents the use of this compound as a key intermediate in the synthesis of iminopyridine derivatives, which are being investigated for their potential as α1D-adrenoceptor antagonists for the treatment of lower urinary tract diseases.[1] This highlights the compound's utility in the construction of biologically active molecules.

Below is a generalized workflow for the probable synthesis of this compound.

G General Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride product This compound 4-fluorobenzenesulfonyl_chloride->product + cyclopropylamine Cyclopropylamine cyclopropylamine->product + base Base (e.g., Triethylamine, Pyridine) base->product Catalyst/Base solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->product Solvent

Caption: Probable synthetic pathway for this compound.

Spectroscopic Data Summary

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for isolated and purified this compound have not been found in publicly accessible scientific databases or literature. Chemical vendors list the compound (CAS 425654-95-1), but do not provide experimental spectra.

For researchers requiring this data for characterization or quality control, it would be necessary to synthesize the compound and perform the spectroscopic analysis in-house. The expected spectral features can be predicted based on the molecule's structure, which are summarized in the tables below for hypothetical reference.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 7.8Multiplet2HAromatic H (ortho to SO₂)
~7.3 - 7.2Multiplet2HAromatic H (ortho to F)
~5.5 - 5.0Broad Singlet1HN-H
~2.4 - 2.3Multiplet1HCyclopropyl CH
~0.7 - 0.6Multiplet2HCyclopropyl CH₂
~0.5 - 0.4Multiplet2HCyclopropyl CH₂
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~165 (d, J ≈ 255 Hz)Aromatic C-F
~140Aromatic C-S
~130 (d, J ≈ 9 Hz)Aromatic CH (ortho to SO₂)
~116 (d, J ≈ 22 Hz)Aromatic CH (ortho to F)
~30Cyclopropyl CH
~6Cyclopropyl CH₂
Predicted IR Data
Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~1340S=O Asymmetric Stretch
~1160S=O Symmetric Stretch
~1250C-F Stretch
~840p-disubstituted benzene
Predicted Mass Spectrometry Data
m/zIon
215[M]⁺
159[M - C₃H₄N]⁺
141[M - SO₂NHC₃H₅]⁺
95[C₆H₄F]⁺

Experimental Protocols

A detailed, validated experimental protocol for the synthesis and purification of this compound is not currently published. However, a general procedure for the synthesis of related sulfonamides can be adapted.

General Synthetic Procedure:

  • To a stirred solution of cyclopropylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Analysis:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • IR: Obtain the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

  • MS: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion

This compound serves as a valuable building block in medicinal chemistry. While its use is documented, a comprehensive public repository of its experimental spectroscopic data is currently lacking. The information and predicted data presented in this guide are intended to assist researchers in the synthesis and characterization of this compound. It is recommended that any in-house synthesized material be thoroughly characterized to confirm its identity and purity before its use in further synthetic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-cyclopropyl-4-fluorobenzenesulfonamide. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and data from structurally related compounds to offer a broader context for its potential characteristics. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂S--INVALID-LINK--[1]
Molecular Weight 215.25 g/mol --INVALID-LINK--[2]
CAS Number 425654-95-1--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point Data not available. For comparison, the melting point of the related compound N-cyclopropyl-4-methylbenzenesulfonamide is 79-80 °C.--INVALID-LINK--[3]
Boiling Point Data not available. The predicted boiling point of the related compound N-cyclopropyl-4-methylbenzenesulfonamide is 341.0 ± 35.0 °C.--INVALID-LINK--[3]
Solubility Data not available. The related compound N-Fluorobenzenesulfonimide is very soluble in acetonitrile, dichloromethane, and THF, and less soluble in toluene.--INVALID-LINK--[4]
pKa Data not available. The predicted pKa of the related compound N-Fluorobenzenesulfonimide is -32.45 ± 0.70.--INVALID-LINK--[4]
LogP (predicted) 1.5--INVALID-LINK--[1]
Storage Conditions Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended.--INVALID-LINK--[2]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are standard methodologies for key experiments.

1. Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine.

  • Materials: 4-fluorobenzenesulfonyl chloride, cyclopropylamine, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 4-fluorobenzenesulfonyl chloride in the chosen solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyclopropylamine and the base to the cooled solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

2. Determination of Melting Point

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from which the substance begins to melt until it becomes completely liquid is recorded as the melting point.

3. Determination of Solubility

  • Procedure:

    • A known amount of the solute (this compound) is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

    • The mixture is stirred or agitated until equilibrium is reached.

    • The concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

4. Determination of the Octanol-Water Partition Coefficient (LogP)

  • Procedure (Shake-Flask Method):

    • A solution of the compound is prepared in a mixture of n-octanol and water.

    • The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

    • The concentration of the compound in each phase is measured.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Synthesis_Workflow reagent1 4-Fluorobenzenesulfonyl Chloride reaction Reaction (Base, Solvent) reagent1->reaction reagent2 Cyclopropylamine reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Logical Relationships of Physicochemical Properties

This diagram shows the interplay between the core physicochemical properties of a compound.

Physicochemical_Properties MW Molecular Weight Solubility Solubility LogP LogP Solubility->LogP pKa pKa pKa->Solubility MP_BP Melting/Boiling Point Structure Molecular Structure Structure->MW Structure->Solubility Structure->LogP Structure->pKa Structure->MP_BP Biological_Pathway compound This compound binding Binding to Active Site compound->binding enzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Modulation of Downstream Signaling inhibition->downstream

References

In-depth Technical Guide: Solubility and Stability of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific experimental data on the solubility and stability of N-cyclopropyl-4-fluorobenzenesulfonamide. This guide has been constructed as a template to aid researchers, scientists, and drug development professionals. To illustrate the structure and content, this guide utilizes Sulfamethoxazole as a well-documented surrogate, given its structural relation as a sulfonamide. All data, protocols, and diagrams presented herein pertain to Sulfamethoxazole and should be considered illustrative.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This document provides a comprehensive framework for characterizing these critical attributes.

Physicochemical Properties of the Surrogate: Sulfamethoxazole

To provide a practical example, the physicochemical properties of the surrogate compound, Sulfamethoxazole, are detailed below.

PropertyValueReference
Chemical Name 4-amino-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide[1]
CAS Number 723-46-6[1]
Molecular Formula C₁₀H₁₁N₃O₃S[1]
Molecular Weight 253.3 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 168 °C[2]
Storage -20°C[1]

Solubility Profile of the Surrogate: Sulfamethoxazole

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. The following tables summarize the solubility of Sulfamethoxazole in various solvents.

Table 1: Solubility in Organic Solvents

SolventSolubility (mg/mL)Reference
DMSO~50[1]
Dimethylformamide (DMF)~50[1]
Acetone50[3]
Ethanol23[3]
Methanol9.8 - 10.2[3]

Table 2: Solubility in Aqueous and Other Solvents

SolventSolubility (mg/mL)NotesReference
Water< 1 (practically insoluble)Solubility is pH-dependent.[2][3]
1:2 DMSO:PBS (pH 7.2)~0.5For achieving higher concentrations in aqueous buffers.[1]
Dilute acidsSoluble[2]
Dilute sodium hydroxideSoluble[2]

Stability Profile of the Surrogate: Sulfamethoxazole

Stability testing is crucial to determine the intrinsic stability of a compound and to identify potential degradation pathways. Forced degradation studies are performed under more extreme conditions than accelerated stability testing.

Table 3: Summary of Forced Degradation Studies

ConditionReagent/TemperatureDurationDegradation ObservedReference
Acidic Hydrolysis 0.1 N HCl4 hours at 60°CSignificant Degradation[4][5]
Basic Hydrolysis 0.1 N NaOH4 hours at 60°CSignificant Degradation[4][5]
Oxidative 3-30% H₂O₂24 hours at Room TempSignificant Degradation[4][5]
Thermal (Dry Heat) 60°C4 hoursMinimal Degradation[4]
Photodegradation UV-C light (λ=254 nm)VariableFollows first-order kinetics[6]

The degradation of Sulfamethoxazole generally follows pseudo-first-order kinetics.[7][8][9] Its stability is influenced by pH, with increased degradation at both low and high pH values.[9][10][11]

Experimental Protocols (Exemplified for Sulfamethoxazole)

Detailed and reproducible experimental protocols are essential for accurate characterization.

Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Preparation: Withdraw an aliquot from each vial. Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.[4]

  • Column: C18 column (e.g., 150x4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of organic solvents and buffers, such as Methanol and Acetonitrile (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][12]

Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.

    • Thermal: Expose the solid compound to dry heat (e.g., 60°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method to determine the percentage of remaining parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate the logical workflows and pathways relevant to the characterization of a sulfonamide compound.

G cluster_prep Sample Preparation cluster_solubility Solubility Assessment cluster_stability Forced Degradation Study start Obtain Compound (this compound) stock Prepare Stock Solution in Methanol start->stock shake_flask Shake-Flask Method (Various Solvents) stock->shake_flask acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base ox Oxidation (H2O2) stock->ox thermal Thermal Stress (Dry Heat) stock->thermal hplc_sol Filter & Quantify by HPLC shake_flask->hplc_sol sol_data Solubility Data Table hplc_sol->sol_data hplc_stab Analyze Samples by Stability-Indicating HPLC acid->hplc_stab base->hplc_stab ox->hplc_stab thermal->hplc_stab stab_data Stability Data & Degradation Profile hplc_stab->stab_data

Fig. 1: Experimental workflow for solubility and stability testing.

G cluster_conditions Degradation Conditions cluster_products Primary Degradation Pathways parent Sulfamethoxazole (Parent Compound) acid Acidic (Hydrolysis) base Basic (Hydrolysis) oxidative Oxidative (e.g., Fenton Process) photo Photolytic (UV Light) p1 Cleavage of Sulfonamide Bond acid->p1 p2 Modification of Aniline Moiety acid->p2 base->p1 oxidative->p2 p3 Hydroxylation of Benzene Ring oxidative->p3 p4 Transformation of Isoxazole Ring oxidative->p4 photo->p1 photo->p2 photo->p4 end end p1->end Further Degradation Products p2->end Further Degradation Products p3->end Further Degradation Products p4->end Further Degradation Products

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on established methods for sulfonamide formation.

Introduction

This compound is a chemical compound with potential applications in the development of novel therapeutic agents. Its structural motifs, a cyclopropylamine group and a fluorinated benzene ring, are of interest to medicinal chemists for their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. This protocol details a reliable method for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a related sulfonamide and represents a standard procedure for this type of transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluorobenzenesulfonyl Chloride194.6110.0 g0.0514
Cyclopropylamine57.093.24 g (4.1 mL)0.0567
Triethylamine101.197.2 mL0.0514
Dichloromethane (DCM)-150 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine (Saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-fluorobenzenesulfonyl chloride (10.0 g, 0.0514 mol) and dissolve it in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate beaker, mix cyclopropylamine (3.24 g, 0.0567 mol) and triethylamine (7.2 mL, 0.0514 mol). Slowly add this mixture to the cooled solution of 4-fluorobenzenesulfonyl chloride dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 3 hours.

  • Workup - Quenching and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
4-Fluorobenzenesulfonyl ChlorideC₆H₄ClFO₂S194.61349-88-2
CyclopropylamineC₃H₇N57.09765-30-0
This compoundC₉H₁₀FNO₂S215.25425654-95-1[1]

Table 2: Expected Yield and Physical Properties

ParameterValue
Theoretical Yield11.06 g
AppearanceWhite to off-white solid
Melting PointNot specified, requires experimental determination
PurityTo be determined by analytical methods (e.g., NMR, LC-MS)

Visualizations

SynthesisWorkflow A Dissolve 4-Fluorobenzenesulfonyl Chloride in Dichloromethane B Cool to 0 °C A->B D Slowly add amine/base mixture to the cooled solution B->D C Prepare mixture of Cyclopropylamine and Triethylamine C->D E Stir at Room Temperature for 3 hours D->E F Workup: Wash with HCl, NaHCO₃, Brine E->F G Dry organic layer (MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude This compound H->I J Optional Purification (Recrystallization or Chromatography) I->J K Pure This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Cyclopropylamine and triethylamine are flammable and have strong odors.

  • Dichloromethane is a volatile and potentially harmful solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

References

Application Notes and Protocols: Reaction Mechanism Studies of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-fluorobenzenesulfonamide is a molecule of interest in medicinal chemistry due to the presence of the sulfonamide functional group, a common feature in a variety of therapeutic agents, and the cyclopropyl moiety, which can confer unique pharmacological properties. Understanding the reaction mechanism for its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogues. This document provides a detailed overview of the plausible reaction mechanism for the synthesis of this compound and outlines experimental and computational protocols to investigate this mechanism.

Proposed Reaction Mechanism: Nucleophilic Acyl Substitution

The most common and industrially scalable method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For the synthesis of this compound, this involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine. The proposed mechanism is a nucleophilic acyl-type substitution at the sulfur atom.

Overall Reaction:

The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, which can protonate the starting amine and halt the reaction.

Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base (e.g., triethylamine, pyridine, or even excess cyclopropylamine) removes a proton from the nitrogen atom, yielding the final this compound product and the protonated base.

Experimental Protocols

To validate the proposed mechanism, a series of experiments can be conducted. These include kinetic studies, intermediate trapping experiments, and computational modeling.

Protocol 1: Synthesis and Kinetic Analysis

Objective: To determine the rate law of the reaction to support a bimolecular nucleophilic substitution mechanism.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation

Procedure:

  • Set up a series of reactions in a temperature-controlled reaction vessel.

  • In a typical experiment, dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) and an internal standard in the chosen anhydrous solvent.

  • Initiate the reaction by adding a solution of cyclopropylamine (e.g., 1, 1.5, 2, 2.5, 3 equivalents) and triethylamine (1.1 equivalents).

  • At specific time intervals, withdraw aliquots from the reaction mixture and quench them with a suitable reagent (e.g., a dilute acid to neutralize the base and unreacted amine).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the reactant (4-fluorobenzenesulfonyl chloride) and the product (this compound).

  • Plot the concentration of the reactant versus time for each initial concentration of cyclopropylamine.

  • Determine the initial reaction rate for each experiment.

  • Plot the logarithm of the initial rate against the logarithm of the initial concentration of each reactant to determine the order of the reaction with respect to each reactant.

Data Presentation:

The quantitative data from the kinetic studies should be summarized in tables for clear comparison.

Table 1: Reaction Rates with Varying Cyclopropylamine Concentration

Experiment[4-Fluorobenzenesulfonyl Chloride] (M)[Cyclopropylamine] (M)Initial Rate (M/s)
10.10.1Rate 1
20.10.15Rate 2
30.10.2Rate 3
40.10.25Rate 4
50.10.3Rate 5

Table 2: Reaction Rates with Varying 4-Fluorobenzenesulfonyl Chloride Concentration

Experiment[4-Fluorobenzenesulfonyl Chloride] (M)[Cyclopropylamine] (M)Initial Rate (M/s)
10.10.2Rate A
20.150.2Rate B
30.20.2Rate C
40.250.2Rate D
50.30.2Rate E
Protocol 2: Intermediate Trapping Experiment

Objective: To provide evidence for the formation of a reactive intermediate. Although the tetrahedral intermediate in this specific reaction is likely too transient to be directly trapped, performing the reaction in the presence of a competing nucleophile could provide indirect evidence.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • A competing nucleophile (e.g., a secondary amine like diethylamine)

  • Base (e.g., triethylamine)

  • Anhydrous solvent

  • GC-MS or LC-MS instrumentation

Procedure:

  • Perform the standard synthesis of this compound.

  • In a parallel experiment, add an equimolar amount of the competing nucleophile (diethylamine) along with cyclopropylamine at the start of the reaction.

  • Allow both reactions to proceed to completion.

  • Analyze the product mixture of the second experiment using GC-MS or LC-MS to identify and quantify the formation of both this compound and N,N-diethyl-4-fluorobenzenesulfonamide.

  • The relative ratio of the two products will provide insight into the relative nucleophilicity of the amines towards the sulfonyl chloride under the reaction conditions.

Protocol 3: Computational Chemistry Study

Objective: To model the proposed reaction mechanism, calculate the activation energies for each step, and visualize the transition state structures. Computational studies, such as those performed using Density Functional Theory (DFT), can provide valuable insights into the reaction pathway.[1][2][3]

Methodology:

  • Software: Utilize computational chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: Employ a suitable level of theory, for example, B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to be effective for sulfonamide systems.[1][2][3]

  • Calculations:

    • Optimize the geometries of the reactants (4-fluorobenzenesulfonyl chloride and cyclopropylamine), the tetrahedral intermediate, the transition states, and the products.

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Calculate the energies of all species to construct a reaction energy profile.

    • Perform Natural Bond Orbital (NBO) analysis to study the charge distribution and bonding interactions during the reaction.[1]

Data Presentation:

The computed energies can be presented in a table to illustrate the reaction thermodynamics.

Table 3: Calculated Energies of Stationary Points

SpeciesElectronic Energy (Hartree)Zero-Point Energy (Hartree)Relative Energy (kcal/mol)
ReactantsValueValue0.0
Transition State 1ValueValueActivation Energy 1
Tetrahedral IntermediateValueValueIntermediate Energy
Transition State 2ValueValueActivation Energy 2
ProductsValueValueReaction Energy

Visualizations

Logical Flow of the Proposed Reaction Mechanism

Reaction_Mechanism Reactants 4-Fluorobenzenesulfonyl Chloride + Cyclopropylamine TS1 Transition State 1 (N-S bond formation) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (S-Cl bond cleavage) Intermediate->TS2 Product_Complex Protonated Product Complex TS2->Product_Complex Leaving Group Departure Deprotonation Deprotonation (by Base) Product_Complex->Deprotonation Final_Product This compound + Protonated Base Deprotonation->Final_Product

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow for Mechanistic Studies

Experimental_Workflow Hypothesis Propose Reaction Mechanism (Nucleophilic Substitution) Kinetics Kinetic Studies (Varying Reactant Concentrations) Hypothesis->Kinetics Trapping Intermediate Trapping (Competing Nucleophile) Hypothesis->Trapping Computational Computational Modeling (DFT Calculations) Hypothesis->Computational RateLaw Determine Rate Law Kinetics->RateLaw ProductAnalysis Product Ratio Analysis Trapping->ProductAnalysis EnergyProfile Calculate Energy Profile and Transition States Computational->EnergyProfile Mechanism_Validation Mechanism Validation RateLaw->Mechanism_Validation ProductAnalysis->Mechanism_Validation EnergyProfile->Mechanism_Validation

Caption: Workflow for the experimental and computational investigation of the reaction mechanism.

Conclusion

The synthesis of this compound is proposed to proceed through a nucleophilic acyl-type substitution mechanism. The outlined experimental and computational protocols provide a comprehensive framework for researchers to rigorously investigate and validate this proposed pathway. A thorough understanding of the reaction mechanism is essential for the efficient and controlled synthesis of this and related sulfonamides, which are of significant interest in drug discovery and development.

References

Proposed Analytical Methods for the Quantification of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of N-cyclopropyl-4-fluorobenzenesulfonamide. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various sample matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC9H10FNO2SPubChem
Molecular Weight215.25 g/mol PubChem
Predicted XlogP1.5PubChemLite
Chemical StructureThis compoundPubChem

Application Note 1: HPLC-UV Analysis

1. Introduction

This application note describes a proposed reverse-phase HPLC method with UV detection for the quantification of this compound. The method is designed to be rapid, accurate, and precise for routine analysis.

2. Experimental Protocol

2.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

2.2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2.3. Chromatographic Conditions

ParameterProposed Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For drug product, a suitable extraction method should be developed and validated.

3. Hypothetical Method Validation Data

The following table summarizes the anticipated performance of this proposed HPLC method.

Validation ParameterHypothetical Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

4. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation hplc HPLC System std_prep->hplc sample_prep Sample Preparation sample_prep->hplc column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

HPLC Analysis Workflow

Application Note 2: GC-MS Analysis

1. Introduction

This application note details a proposed GC-MS method for the analysis of this compound. Due to the potential for thermal instability of sulfonamides, a derivatization step is included to enhance volatility and improve chromatographic performance.

2. Experimental Protocol

2.1. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

2.2. Chemicals and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

2.3. Derivatization Procedure

  • Accurately weigh 1 mg of the sample or standard into a vial.

  • Add 500 µL of ethyl acetate and 100 µL of pyridine.

  • Add 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2.4. GC-MS Conditions

ParameterProposed Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

3. Hypothetical Method Validation Data

Validation ParameterHypothetical Result
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

4. Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample/Standard Weighing dissolution Dissolution in Ethyl Acetate & Pyridine sample_prep->dissolution derivatization Derivatization with BSTFA dissolution->derivatization gcms GC-MS System derivatization->gcms separation GC Separation gcms->separation detection MS Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum Analysis detection->mass_spectrum quantification Quantification tic->quantification mass_spectrum->quantification

GC-MS Analysis Workflow

N-cyclopropyl-4-fluorobenzenesulfonamide: Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific medicinal chemistry applications of N-cyclopropyl-4-fluorobenzenesulfonamide reveal a notable absence of detailed public-domain research. While this particular molecule has not been the subject of extensive published studies, its structural components—the N-cyclopropyl group and the 4-fluorobenzenesulfonamide core—are well-established pharmacophores in drug discovery. This document, therefore, provides a comprehensive overview of the potential applications and experimental protocols based on the known properties of these key moieties.

The strategic incorporation of an N-cyclopropyl group into drug candidates is a widely used tactic in medicinal chemistry to enhance a range of pharmacological properties. Concurrently, the benzenesulfonamide scaffold is a cornerstone in the design of a multitude of therapeutic agents. The combination of these two groups in this compound suggests its potential as a valuable scaffold for the development of novel therapeutics.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:

  • Anticancer Agents: Benzenesulfonamide derivatives are known to target various mechanisms involved in cancer progression, such as cell cycle inhibition.[1]

  • Anti-inflammatory Agents: The benzenesulfonamide core is present in several selective COX-2 inhibitors used to treat inflammation.

  • Antimicrobial Agents: Various sulfonamide-containing compounds have demonstrated antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural motifs suggest potential inhibitory activity against a range of enzymes, which would need to be determined through broad screening.

Key Structural Features and Their Implications in Drug Design

The unique combination of the N-cyclopropyl and 4-fluorobenzenesulfonamide moieties offers several advantages in the design of new drug candidates.

The N-Cyclopropyl Group

The inclusion of a cyclopropyl ring can significantly impact a molecule's biological profile:

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable binding affinity with its biological target.

  • Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help minimize binding to other proteins, thereby reducing the potential for side effects.

The 4-Fluorobenzenesulfonamide Moiety

The 4-fluorobenzenesulfonamide scaffold is a common feature in many approved drugs and investigational compounds:

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

  • Metabolic Stability: The fluorine atom at the 4-position can block metabolic oxidation at that site, enhancing the metabolic stability of the compound.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atom and the sulfonyl group can influence the overall electronic properties of the molecule, which can be crucial for target binding.

Experimental Protocols

Given the lack of specific data for this compound, the following are general protocols that would be essential for the initial characterization of its medicinal chemistry potential.

Synthesis of this compound

A common method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with the corresponding amine.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Scheme

reagent1 4-Fluorobenzenesulfonyl Chloride reaction + reagent1->reaction reagent2 Cyclopropylamine reagent2->reaction product This compound reaction->product Base, Solvent start Seed Cells treat Treat with Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read end Determine IC50 read->end

References

N-cyclopropyl-4-fluorobenzenesulfonamide: A Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-fluorobenzenesulfonamide is a crucial research chemical intermediate, valued for its role in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structural features, combining a reactive sulfonamide group with a metabolically stable cyclopropyl moiety and a fluorine-substituted phenyl ring, make it a valuable building block for the development of novel therapeutics. The cyclopropyl group can enhance potency and metabolic stability while modulating the physicochemical properties of a drug candidate. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the context of drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 425654-95-1
Molecular Formula C₉H₁₀FNO₂S
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water.

Applications in Medicinal Chemistry

This compound serves as a key precursor in the synthesis of a variety of biologically active compounds. Its primary application lies in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The sulfonamide functional group provides a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

One of the most significant applications of this intermediate is in the synthesis of potent and selective RAF inhibitors. The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. This compound is a key building block for the synthesis of next-generation RAF inhibitors that aim to overcome resistance mechanisms observed with earlier drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from commercially available starting materials.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Add the cyclopropylamine solution dropwise to the cooled solution of 4-fluorobenzenesulfonyl chloride over a period of 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Protocol 2: Application as an Intermediate in the Synthesis of a RAF Inhibitor Precursor

This protocol outlines a representative procedure for the use of this compound in a nucleophilic aromatic substitution (SNAr) reaction, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • A substituted aniline (e.g., 4-amino-3-methylphenol)

  • Potassium carbonate (or another suitable base)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO or DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization to yield the desired diaryl amine product.

Expected Yield: 60-80%

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis and a subsequent functionalization of this compound.

StepReactionReactantsProductTypical Yield (%)Purity (%)
1Sulfonamide Formation4-Fluorobenzenesulfonyl chloride, CyclopropylamineThis compound90>98
2Nucleophilic Aromatic SubstitutionThis compound, Substituted AnilineDiaryl amine derivative75>97

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate A 4-Fluorobenzenesulfonyl chloride C This compound A->C B Cyclopropylamine B->C D This compound F Diaryl Amine Intermediate D->F E Substituted Aniline E->F G Further Elaboration F->G H Final Kinase Inhibitor (e.g., RAF Inhibitor) G->H

Caption: Synthetic workflow for this compound and its application.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor RAF Inhibitor (derived from intermediate) Inhibitor->RAF

Caption: Simplified RAF/MEK/ERK signaling pathway and the point of inhibition.

Application Notes and Protocols: Biological Activity of N-Cyclopropyl-Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of N-cyclopropyl-benzenesulfonamide derivatives, focusing on their potential as antimicrobial and anticancer agents. This document includes a summary of their biological data, detailed experimental protocols for key assays, and diagrams of relevant workflows.

Introduction

N-cyclopropyl-benzenesulfonamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. This document focuses on derivatives exhibiting antimicrobial and anticancer properties.

Data Presentation

The biological activities of representative N-cyclopropyl-benzenesulfonamide and related derivatives are summarized in the tables below.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives
Compound IDOrganismMIC (mg/mL)Reference
4a P. aeruginosa6.67[1]
4a S. typhi6.45[1]
4d E. coli6.72[1]
4e C. albicans6.63[1]
4e A. niger6.28[1]
4f B. subtilis6.63[1]
4h S. aureus6.63[1]
4h C. albicans6.63[1]
Table 2: Antioxidant Activity of Benzenesulfonamide Derivatives
Compound IDAssayIC50 (mg/mL)Reference
4e DPPH Radical Scavenging0.3287[1]
Vitamin C DPPH Radical Scavenging0.2090[1]
Table 3: Antiproliferative Activity of Thiobenzamide Derivatives
Compound IDCell LineIC50 (µg/mL)Reference
Series of N,N-cyclic-2,4-dihydroxythiobenzamide derivatives HCV29T (Bladder Cancer)10.51 - 33.98[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methodologies used to assess the minimum inhibitory concentration (MIC) of antimicrobial agents.[1][3]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Further dilute the standardized suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations for testing.

  • Assay Procedure:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the diluted test compound to the first well and perform serial dilutions across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant activity of a compound.[1]

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Materials:

  • Test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Ascorbic acid (Vitamin C) as a positive control

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds or ascorbic acid to the wells.

    • Include a blank (methanol only) and a control (DPPH solution and methanol).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

General Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of new antimicrobial agents.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Compound Library or De Novo Synthesis B Structural Characterization (NMR, MS) A->B C Primary Antimicrobial Screening (e.g., Disk Diffusion) A->C D MIC Determination (Broth Microdilution) C->D E Cytotoxicity Assay D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Prediction F->G G cluster_0 Enzyme Inhibition Pathway A Cyclopropylamine Derivative B Monoamine Oxidase (MAO) C Oxidation by MAO B->C Enzyme Action D Reactive Intermediate (Ring Opening) C->D E Covalent Adduct Formation with Flavin Cofactor D->E F Irreversible Enzyme Inactivation E->F

References

Application Notes and Protocols: N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-cyclopropyl-benzenesulfonamide scaffold is a key structural motif in medicinal chemistry, prized for its ability to confer potent and selective biological activity to small molecules. The cyclopropyl group, a small, strained ring system, can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties.[1][2] When incorporated into a sulfonamide linkage, this moiety provides a versatile platform for developing novel therapeutics.

This document provides detailed application notes and protocols for the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma. While not directly synthesized from N-cyclopropyl-4-fluorobenzenesulfonamide, Vemurafenib contains a closely related N-propyl-benzenesulfonamide core, making its synthesis an excellent case study for the application of this chemical class in drug discovery.

Case Study: Synthesis of Vemurafenib (PLX4032)

Vemurafenib is a selective inhibitor of the BRAFV600E mutated protein kinase, a key driver in many melanomas.[1][3] The synthesis of Vemurafenib involves the key step of coupling a substituted pyrrolopyridine core with a propanesulfonamide-containing aniline derivative.

Experimental Protocols

Synthesis of N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib)

This protocol is adapted from established synthetic routes.[4][5][6]

Step 1: Synthesis of 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid

  • To a solution of 3-amino-2,4-difluorobenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine), add propane-1-sulfonyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and acidify with aqueous HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid.

Step 2: Amide Coupling to form the core of Vemurafenib

  • Activate the carboxylic acid of 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid using a suitable coupling agent (e.g., HATU, HOBt/EDC, or conversion to the acid chloride with thionyl chloride or oxalyl chloride).

  • In a separate flask, dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add the activated acid to the solution of the pyrrolopyridine derivative. If necessary, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Vemurafenib.

Data Presentation

The biological activity of Vemurafenib is well-characterized, with specific inhibitory concentrations against the target kinase and cancer cell lines.

CompoundTargetIC50Cell LineCell Viability IC50Citation
VemurafenibBRAFV600E Kinase31 nMA375 (Melanoma)100-500 nM[1]
VemurafenibWild-type BRAF Kinase100 nM--[2]
Vemurafenibc-RAF-1 Kinase48 nM--[7]

Signaling Pathway and Mechanism of Action

Vemurafenib targets the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1][3] In many cancers, a mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1][2] Vemurafenib selectively inhibits the mutated BRAFV600E kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Workflow Visualization

The synthesis of Vemurafenib can be summarized in a multi-step workflow, from starting materials to the final active pharmaceutical ingredient.

Vemurafenib_Synthesis start1 3-amino-2,4-difluorobenzoic acid intermediate1 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid coupling Amide Coupling start1->coupling start2 propane-1-sulfonyl chloride start2->coupling intermediate1->coupling start3 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine start3->coupling purification Purification (Column Chromatography) coupling->purification product Vemurafenib purification->product

Caption: Synthetic workflow for the preparation of Vemurafenib.

References

N-Cyclopropyl-4-fluorobenzenesulfonamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-cyclopropyl-4-fluorobenzenesulfonamide is a valuable chemical intermediate playing a significant role as a building block in modern organic synthesis. Its unique structural features, combining a reactive sulfonamide moiety with a strained cyclopropyl ring and a fluorine-substituted aromatic system, make it a versatile precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.1 eq).

  • To this stirred solution, add cyclopropylamine (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction (monitored by TLC), wash the mixture with saturated aqueous ammonium chloride solution.

  • Neutralize the organic layer by washing with 1 M hydrochloric acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity
4-Fluorobenzenesulfonyl chloride194.611.0>98%
Cyclopropylamine57.091.05>99%
This compound215.25->95% (crude)

Application in the Synthesis of Iminopyridine Derivatives

A key application of this compound is its use as a precursor in the synthesis of biologically active iminopyridine derivatives. These compounds are of interest in medicinal chemistry for their potential therapeutic properties. A Japanese patent (JP5462803B2) discloses a method for the synthesis of such derivatives.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of a Substituted Iminopyridine Derivative[1]

Materials:

  • A suitable substituted pyridine starting material

  • This compound

  • Potassium carbonate

  • Ethanol

Procedure:

  • A mixture of the substituted pyridine (1.0 eq), this compound (1.0 eq), and potassium carbonate (1.5 eq) in ethanol is prepared.

  • The reaction mixture is stirred at 70 °C overnight.

  • After cooling, the reaction mixture is filtered through Celite to remove inorganic salts.

  • The filtrate is evaporated under reduced pressure to obtain the crude product.

  • The residue is purified by basic silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Quantitative Data (Example from Patent JP5462803B2):

Reactant/ReagentAmount
This compound0.60 g
Potassium carbonate0.85 g
Ethanol20 ml

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 4-Fluorobenzenesulfonyl Chloride C Reaction Vessel (DCM, 0°C to RT) A->C B Cyclopropylamine B->C D Workup (Washing, Drying) C->D E Purification D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application_Workflow cluster_application Application in Iminopyridine Synthesis G This compound I Reaction (Ethanol, K2CO3, 70°C) G->I H Substituted Pyridine H->I J Filtration I->J K Purification (Column Chromatography) J->K L Iminopyridine Derivative K->L

Caption: Workflow for the synthesis of an iminopyridine derivative.

This compound serves as a key building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The protocols provided herein offer a foundation for its synthesis and subsequent utilization in the preparation of iminopyridine derivatives. Further exploration of its reactivity is likely to uncover new applications in various areas of organic chemistry.

References

Application Notes and Protocols for N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-4-fluorobenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties.[1][2][3][4] This document provides a series of representative experimental protocols and application notes based on the known activities of structurally related sulfonamide compounds. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound.

Physicochemical Properties

PropertyValueSource
CAS Number425654-95-1[5][6][7][8]
Molecular FormulaC9H10FNO2S[5][6][7]
Molecular Weight215.24 g/mol [5][7]
AppearanceWhite to off-white solid (typical for related compounds)N/A
SolubilitySoluble in organic solvents like DMSO, DMF, and alcohols (inferred)N/A

Safety Precautions

As with any chemical substance, this compound should be handled with appropriate safety measures. Based on safety data for similar compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash skin thoroughly after handling.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[9] If inhaled, remove the person to fresh air.[9] For eye contact, rinse cautiously with water for several minutes.[9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[9]

Representative Experimental Protocols

The following protocols are based on methodologies used for other biologically active sulfonamide derivatives and can be adapted for the investigation of this compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Stock Solution of this compound in DMSO serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate start->serial_dilution bacterial_culture Grow Bacterial Strains to Log Phase inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_plate Visually Inspect for Turbidity or Measure OD600 incubation->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]

  • Media: Use Mueller-Hinton Broth (MHB) for the assay.

  • Procedure: a. In a 96-well microtiter plate, add 100 µL of MHB to each well. b. Add 100 µL of the compound's stock solution to the first well and perform a 2-fold serial dilution across the plate. c. Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL. d. Add 10 µL of the bacterial suspension to each well. e. Include positive (bacteria and media) and negative (media only) controls. f. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation:

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus62.51.25
B. subtilis1250.625
E. coli>5001.25
K. pneumoniae>5000.625
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in a 96-well Plate incubate_adherence Incubate for 24h for Cell Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Serial Dilutions of the Compound incubate_adherence->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Lines: Use relevant human cancer cell lines (e.g., MV4-11 for leukemia, MCF-7 for breast cancer).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MV4-1115.20.8
MOLM-1325.81.5
MCF-745.12.3

Potential Signaling Pathway Involvement

Based on the activities of related sulfonamide compounds, this compound could potentially interact with various signaling pathways. For instance, some sulfonamides are known to inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc, ultimately inducing apoptosis in cancer cells.[10]

Hypothesized CDK9 Inhibition Pathway

G compound N-cyclopropyl-4- fluorobenzenesulfonamide cdk9 CDK9/Cyclin T1 compound->cdk9 Inhibition polII RNA Polymerase II cdk9->polII Phosphorylation mcl1_cmyc Mcl-1, c-Myc (Anti-apoptotic, Oncogenes) polII->mcl1_cmyc Transcription apoptosis Apoptosis mcl1_cmyc->apoptosis Inhibition

Caption: Hypothesized mechanism of action via CDK9 inhibition.

Conclusion

While further empirical studies are essential to elucidate the specific biological profile of this compound, the protocols and potential mechanisms of action outlined here provide a robust framework for initiating such investigations. The structural motifs present in this compound suggest a high potential for diverse biological activities, making it a person of interest for further research in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classic method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-fluorobenzenesulfonyl chloride and cyclopropylamine. A base, such as triethylamine or pyridine, is commonly used as an HCl scavenger.[1][3] The reaction is usually conducted in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q3: What are the potential side reactions to be aware of?

A3: Potential side reactions can include the formation of a double-sulfonylation product on the amine if the reaction conditions are not carefully controlled. Additionally, hydrolysis of the 4-fluorobenzenesulfonyl chloride can occur if moisture is present in the reaction mixture, leading to the formation of 4-fluorobenzenesulfonic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive 4-fluorobenzenesulfonyl chloride due to hydrolysis.Use fresh or properly stored 4-fluorobenzenesulfonyl chloride. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of cyclopropylamine.While generally reactive, ensure the quality of the cyclopropylamine. Consider a slight excess of the amine.
Inadequate base to neutralize HCl.Use at least one equivalent of a tertiary amine base like triethylamine or pyridine.[1]
Reaction temperature is too low.While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can lead to side products.
Presence of Multiple Spots on TLC (Impure Product) Formation of bis-sulfonamide (di-sulfonylation).Add the sulfonyl chloride dropwise to the solution of the amine and base to avoid localized high concentrations of the sulfonyl chloride.
Unreacted starting materials.Allow the reaction to run for a longer period or consider gentle heating. Ensure proper stoichiometry of reagents.
Hydrolysis of sulfonyl chloride.As mentioned above, ensure anhydrous conditions. The resulting sulfonic acid can complicate purification.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during workup.Minimize the volume of the aqueous wash. Perform multiple extractions with an organic solvent. Use a saturated brine wash to reduce the solubility of the product in the aqueous phase.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclopropylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM). Cool the mixture in an ice bath (0°C).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

G Troubleshooting Workflow for this compound Synthesis cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Quality (Sulfonyl Chloride, Amine) check_yield->reagent_quality Yes success Successful Synthesis check_purity->success No side_reactions Investigate Side Reactions (e.g., Di-sulfonylation) check_purity->side_reactions Yes end End success->end anhydrous_conditions Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions base_stoichiometry Verify Base Stoichiometry anhydrous_conditions->base_stoichiometry reaction_conditions Optimize Reaction (Temperature, Time) base_stoichiometry->reaction_conditions reaction_conditions->check_yield workup_procedure Optimize Workup Procedure side_reactions->workup_procedure purification_method Refine Purification Method (e.g., Chromatography) workup_procedure->purification_method purification_method->check_purity

Caption: Troubleshooting workflow for the synthesis.

reaction_pathway Synthesis of this compound r1 4-Fluorobenzenesulfonyl Chloride reagents + r1->reagents r2 Cyclopropylamine base Base (e.g., Triethylamine) ____________________ Solvent (e.g., DCM) r2->base reagents->r2 product This compound base->product byproduct + HCl product->byproduct

Caption: Reaction pathway for the synthesis.

References

Technical Support Center: Synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the main challenges encountered in this synthesis?

A2: Common challenges include low product yield, the formation of impurities, and difficulties in product purification. These issues often stem from suboptimal reaction conditions, the quality of reagents, and the presence of moisture.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, ensure that anhydrous conditions are maintained, as 4-fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze.[1] Using a slight excess of cyclopropylamine (1.1-1.2 equivalents) can also drive the reaction to completion. Optimization of the base, solvent, and temperature is crucial.

Q4: What are the potential side reactions?

A4: The primary side reaction is the hydrolysis of 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid, especially if water is present in the reaction mixture.[1] Another possibility is the double sulfonylation of cyclopropylamine, though this is less common under controlled conditions.

Q5: How can I effectively purify the final product?

A5: this compound can be purified using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of 4-fluorobenzenesulfonyl chloride: The starting material is moisture-sensitive.- Ensure all glassware is oven-dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor quality of reagents: Impure starting materials can lead to low conversion.- Use freshly opened or purified 4-fluorobenzenesulfonyl chloride and cyclopropylamine. - Check the purity of the reagents by NMR or other analytical techniques.
Incomplete reaction: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction has stalled, consider increasing the reaction time or temperature moderately.
Presence of Multiple Spots on TLC (Impure Product) Formation of 4-fluorobenzenesulfonic acid: This occurs due to the hydrolysis of the sulfonyl chloride.- Follow the recommendations for anhydrous conditions. - During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity.
Excess unreacted starting material: Incorrect stoichiometry or incomplete reaction.- Use a slight excess of cyclopropylamine. - Ensure the reaction goes to completion by monitoring with TLC.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: This can be due to residual solvent or impurities.- Ensure all solvent is removed under high vacuum. - Attempt purification by flash column chromatography. - Try different solvent systems for recrystallization if the product is a solid.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base like pyridine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cyclopropylamine (1.1-1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters.

Parameter Variation Effect on Reaction Recommendation
Solvent Dichloromethane (DCM)Good solubility for reactants, easy to remove.Recommended as a starting solvent.
Tetrahydrofuran (THF)Can be used, but ensure it is anhydrous.A viable alternative to DCM.
Acetonitrile (MeCN)Higher boiling point, may require higher temperatures for removal.Can be used, especially if a higher reaction temperature is desired.
Base Triethylamine (TEA)Common, effective, and easily removed.A good first choice.
PyridineCan act as a catalyst, but can be difficult to remove.Use if TEA gives poor results.
Diisopropylethylamine (DIPEA)Sterically hindered, can be advantageous in some cases.Consider if side reactions with the base are an issue.
Temperature 0 °C to Room TemperatureLower temperature at the start controls the initial exotherm.Start at 0 °C and allow to warm to room temperature.
Room TemperatureSimpler setup, but may lead to more side products if the reaction is highly exothermic.Monitor for any significant temperature increase upon reagent addition.
Elevated Temperature (e.g., 40 °C)May increase the reaction rate but can also promote degradation or side reactions.Use only if the reaction is slow at room temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Cyclopropylamine & Base in Anhydrous DCM Cool Cool Amine Solution to 0 °C Reagents->Cool StartingMaterial Dissolve 4-fluorobenzenesulfonyl chloride in Anhydrous DCM Addition Slow Addition of Sulfonyl Chloride StartingMaterial->Addition Cool->Addition Stir Stir at Room Temperature (2-4h) Addition->Stir Quench Quench with Water Stir->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure N-cyclopropyl-4- fluorobenzenesulfonamide Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Moisture Moisture Contamination? Start->Moisture ReagentQuality Poor Reagent Quality? Start->ReagentQuality IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Anhydrous Use Anhydrous Conditions & Inert Atmosphere Moisture->Anhydrous Yes PurifyReagents Use Pure/Fresh Reagents ReagentQuality->PurifyReagents Yes MonitorReaction Monitor with TLC/LC-MS & Adjust Time/Temp IncompleteReaction->MonitorReaction Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-cyclopropyl-4-fluorobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation During Recrystallization The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.- Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. - Reduce solubility: If the compound is too soluble, cool the solution in an ice bath to further decrease solubility. - Solvent selection: Re-evaluate your solvent choice. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Oiling Out During Recrystallization The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.- Re-dissolve and dilute: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. - Lower the temperature: Ensure the crystallization temperature is below the melting point of your compound.
Poor Separation During Column Chromatography The chosen eluent system may not be optimal for separating the target compound from impurities.- Optimize the eluent: Use thin-layer chromatography (TLC) to test different solvent systems and gradients to achieve better separation. For sulfonamides, mixtures of petroleum ether (or hexanes) and ethyl acetate are common starting points. - Adjust the stationary phase: Ensure the silica gel is properly packed and of an appropriate particle size.
Presence of Starting Materials in the Final Product The initial reaction may not have gone to completion.- Monitor the reaction: Use techniques like TLC or LC-MS to ensure the reaction has finished before beginning purification. - Optimize purification: A different purification technique or a more optimized chromatography gradient may be necessary to remove unreacted starting materials.
Final Product is Colored Colored impurities are present.- Charcoal treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for sulfonamides like this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can include unreacted starting materials such as 4-fluorobenzenesulfonyl chloride and cyclopropylamine. Side products from reactions, such as the hydrolysis of the sulfonyl chloride, can also be present.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. It is also important that the impurities have different solubility profiles in the chosen solvent. Solubility tests with small amounts of your compound in various solvents are recommended. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.

Q4: What is a good starting point for a solvent system in flash column chromatography for this compound?

A4: A common starting point for the flash column chromatography of sulfonamides on silica gel is a gradient of petroleum ether (PE) and ethyl acetate (EA). Based on protocols for similar compounds, you could start with a low polarity mixture (e.g., PE:EA 10:1) and gradually increase the polarity.

Quantitative Data Summary

Purification Method Solvent System (Gradient) Typical Yield Range Reference Compound(s)
Flash Column ChromatographyPetroleum Ether / Ethyl Acetate (10:1 to 3:1)60% - 89%Various sulfonamide derivatives
Flash Column ChromatographyPetroleum Ether / Ethyl Acetate (100:1 to 40:1)~53%2-chloro-1-(1-(phenylthio)cyclopropyl)ethan-1-one (as an example of a related purification)
Flash Column ChromatographyPetroleum Ether / Ethyl Acetate (3:1 to pure EA)~75%4-(3-hydroxyprop-1-yn-1-yl)-N,N-dimethylbenzamide (as an example of a related purification)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the purification of this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. Repeat with different solvents to find the most suitable one.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., petroleum ether:ethyl acetate 10:1).

  • Loading the Sample: Carefully add the prepared sample slurry to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude N-cyclopropyl-4- fluorobenzenesulfonamide assess_purity Assess Purity (TLC, LC-MS) crude_product->assess_purity impurities_present Impurities Present? assess_purity->impurities_present recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product impurities_present->recrystallization Yes (High Polarity Difference) impurities_present->column_chromatography Yes (Similar Polarity) impurities_present->pure_product No

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield successful Successful Crystallization start->successful Good Crystals Form induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Try reheat_dilute Reheat and Dilute oiling_out->reheat_dilute Try check_cooling Ensure Thorough Cooling low_yield->check_cooling Try induce_crystallization->successful reheat_dilute->successful check_cooling->successful

Caption: A troubleshooting decision tree for common recrystallization issues.

Technical Support Center: N-cyclopropyl-4-fluorobenzenesulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-cyclopropyl-4-fluorobenzenesulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under stress conditions. The primary pathways include:

  • Hydrolysis (Acidic and Basic): Cleavage of the sulfonamide (S-N) bond is a common degradation route, yielding 4-fluorobenzenesulfonic acid and cyclopropylamine. Under harsh conditions, the cyclopropyl ring may also undergo opening.

  • Oxidative Degradation: The molecule is susceptible to oxidation at the sulfonamide nitrogen and the aromatic ring, potentially forming hydroxylated and other oxidative derivatives.

  • Photolytic Degradation: Exposure to UV light can induce cleavage of the S-N bond and other photochemical reactions.[1][2]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though specific pathways are highly dependent on the conditions.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the stress conditions applied. Key expected degradants include:

  • 4-Fluorobenzenesulfonic acid: A common product of hydrolytic and photolytic degradation resulting from the cleavage of the S-N bond.

  • Cyclopropylamine: Also a product of S-N bond cleavage. It is important to note that cyclopropylamine itself can be reactive.[3]

  • 4-Fluorophenol: May be formed under certain degradative conditions involving the cleavage of the C-S bond.

  • Ring-opened products of cyclopropylamine: The strained cyclopropyl ring can open under certain acidic or oxidative conditions.

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products and accurately quantify them. LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for identifying unknown degradation products.

Q4: I am observing unexpected peaks in my chromatogram during a stability study. What should I do?

A4: Unexpected peaks likely represent degradation products. To troubleshoot this:

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) to determine the mass of the impurities and propose potential structures.

  • Evaluate Stress Conditions: Review the experimental conditions (pH, temperature, light exposure, oxygen levels) to identify the likely cause of degradation.

  • Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress to intentionally generate degradation products. This will help in confirming the identity of the unexpected peaks and understanding the degradation pathways.

  • Assess Analytical Method: Ensure your analytical method has adequate specificity to separate all degradants from the parent compound.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Acidic Conditions
  • Symptom: Significant loss of the parent compound with the appearance of new peaks in the chromatogram when the compound is in an acidic solution.

  • Potential Cause: Acid-catalyzed hydrolysis of the sulfonamide bond is the most likely cause.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your formulation or solution is controlled and maintained in a stable range.

    • Buffer Selection: Use a suitable buffer system to maintain the desired pH.

    • Temperature Reduction: Lowering the temperature can significantly slow down the rate of hydrolysis.

    • Structural Confirmation: Use LC-MS to confirm if the major degradant corresponds to the mass of 4-fluorobenzenesulfonic acid or cyclopropylamine.

Issue 2: Discoloration and Precipitation Upon Exposure to Light
  • Symptom: The solid material or solution changes color (e.g., turns yellow or brown) and/or a precipitate forms after exposure to light.

  • Potential Cause: Photolytic degradation is occurring. Sulfonamides can be sensitive to light, leading to the formation of colored degradants and potentially insoluble products.[1]

  • Troubleshooting Steps:

    • Light Protection: Store all materials and conduct experiments in amber glassware or under light-protected conditions (e.g., wrapped in aluminum foil).

    • Wavelength Investigation: If possible, determine the wavelength of light causing the degradation to understand the photochemistry better.

    • Antioxidant Addition: In solution, the addition of a suitable antioxidant may mitigate photo-oxidative processes.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.1 M HCl24 hours6015.24-Fluorobenzenesulfonic acid, Cyclopropylamine
0.1 M NaOH24 hours608.54-Fluorobenzenesulfonic acid, Cyclopropylamine
10% H₂O₂24 hours2512.8Oxidized derivatives
Thermal48 hours805.1Minor unidentified products
Photolytic (UV Lamp)12 hours2522.44-Fluorobenzenesulfonic acid, various photoproducts

Experimental Protocols

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 12 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Use LC-MS to identify major degradation products.

Visualizations

cluster_degradation Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent N-cyclopropyl-4- fluorobenzenesulfonamide hydrolysis_acid 4-Fluorobenzenesulfonic acid parent->hydrolysis_acid Acid/Base hydrolysis_amine Cyclopropylamine parent->hydrolysis_amine Acid/Base oxidation_prod Oxidized Derivatives parent->oxidation_prod H₂O₂ photo_acid 4-Fluorobenzenesulfonic acid parent->photo_acid UV Light photo_other Other Photoproducts parent->photo_other UV Light

Caption: Major degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Samples (HPLC-UV, LC-MS) stress->analysis data Identify Degradants & Quantify Degradation analysis->data pathway Elucidate Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic start Unexpected Peak in Chromatogram check_ms Analyze by LC-MS start->check_ms known_degradant Known Degradant? check_ms->known_degradant identify_pathway Correlate with Stress Condition known_degradant->identify_pathway Yes characterize Characterize New Degradant known_degradant->characterize No optimize Optimize Formulation/ Storage Conditions identify_pathway->optimize characterize->optimize

Caption: Troubleshooting logic for unexpected peaks in stability studies.

References

Technical Support Center: Synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-cyclopropyl-4-fluorobenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzenesulfonyl chloride) is no longer visible.

      • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can lead to side reactions.

      • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of cyclopropylamine can help to ensure the complete consumption of the sulfonyl chloride.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution:

      • Bis-sulfonylation: The primary sulfonamide product can react further with another molecule of the sulfonyl chloride. To minimize this, ensure slow, dropwise addition of the 4-fluorobenzenesulfonyl chloride solution to the cyclopropylamine solution. Maintaining a lower temperature during the addition can also be beneficial.

      • Hydrolysis of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-fluorobenzenesulfonic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Work-up Issues: Product may be lost during the extraction and washing steps.

    • Solution:

      • pH Adjustment: During the aqueous work-up, ensure the pH is carefully controlled. The sulfonamide is acidic and can be deprotonated and lost to the aqueous layer if the pH is too high. Acidify the aqueous layer and re-extract to recover any dissolved product.

      • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine or by filtering the mixture through a pad of celite.

Q2: The purity of my product is poor, even after initial purification. What are the likely impurities and how can I remove them?

A2: Poor purity is often due to the presence of unreacted starting materials or side products.

  • Common Impurities:

    • 4-Fluorobenzenesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride.

    • Unreacted 4-Fluorobenzenesulfonyl Chloride: If the reaction is incomplete.

    • Di-sulfonated Cyclopropylamine (Bis(4-fluorophenylsulfonyl)cyclopropylamine): A common byproduct.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid this compound.

      • Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, or toluene/heptane mixtures. Experiment with small quantities to find the optimal solvent or solvent pair.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: The reaction mixture turns dark or forms a tar-like substance. What is happening and how can I prevent it?

A3: Darkening of the reaction mixture or tar formation often indicates decomposition or polymerization side reactions.

  • Potential Causes:

    • High Reaction Temperature: Excessive heat can promote decomposition.

    • Presence of Impurities in Starting Materials: Impurities can catalyze side reactions.

    • Incorrect Stoichiometry: A large excess of either reactant can sometimes lead to undesired pathways.

  • Preventative Measures:

    • Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction upon adding the sulfonyl chloride.

    • Purity of Reagents: Use high-purity starting materials. 4-Fluorobenzenesulfonyl chloride should be handled with care to prevent hydrolysis.

    • Controlled Addition: Add the 4-fluorobenzenesulfonyl chloride solution slowly to the amine solution to better manage the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

A1: The most common method is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What is the role of the base in this reaction?

A2: The reaction of the sulfonyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize this acid, preventing it from protonating the starting amine and rendering it unreactive.

Q3: What are suitable solvents for this reaction?

A3: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are commonly used.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Signals corresponding to the protons on the cyclopropyl ring and the aromatic protons of the fluorophenyl group. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: Peaks for the carbons of the cyclopropyl and fluorophenyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀FNO₂S, MW: 215.25 g/mol ).

Data Presentation

To systematically improve the yield and purity of your synthesis, it is crucial to maintain a detailed record of your experimental conditions and results. The following table provides a template for this purpose.

Experiment ID4-Fluorobenzenesulfonyl Chloride (eq.)Cyclopropylamine (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Notes

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general procedure. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM in the dropping funnel.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

experimental_workflow reagents Starting Materials: - 4-Fluorobenzenesulfonyl Chloride - Cyclopropylamine - Base (e.g., Triethylamine) reaction Reaction: - Solvent (e.g., DCM) - 0°C to Room Temp reagents->reaction workup Aqueous Work-up: - Extraction - Washing reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: N-cyclopropyl-4- fluorobenzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check side_reactions Side Reactions? low_yield->side_reactions Consider workup_loss Work-up Loss? low_yield->workup_loss Investigate unreacted_sm Unreacted Starting Material? poor_purity->unreacted_sm Analyze byproducts Byproducts Present? poor_purity->byproducts Identify optimize_time_temp Optimize: - Reaction Time - Temperature - Stoichiometry incomplete_reaction->optimize_time_temp control_addition Control: - Slow Addition - Lower Temperature side_reactions->control_addition adjust_ph Adjust pH during Work-up workup_loss->adjust_ph improve_reaction Improve Reaction Conditions unreacted_sm->improve_reaction purify Purify: - Recrystallization - Chromatography byproducts->purify

Caption: Troubleshooting logic for improving yield and purity.

Technical Support Center: N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropyl-4-fluorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and straightforward method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. This is a nucleophilic substitution reaction at the sulfonyl group.

Q2: What are the critical parameters affecting the yield and purity of the synthesis?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: The purity of both 4-fluorobenzenesulfonyl chloride and cyclopropylamine is crucial. 4-fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-fluorobenzenesulfonic acid, which will not react with the amine.

  • Reaction Temperature: The reaction is typically exothermic. Controlling the temperature, especially during the addition of the sulfonyl chloride, is important to prevent side reactions and decomposition.

  • Choice of Base and Solvent: An appropriate base is needed to neutralize the HCl generated during the reaction. The solvent should be inert to the reactants and capable of dissolving them.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and minimize side products.

Q3: What are the potential stability issues with this compound?

A3: The N-cyclopropyl group can be susceptible to cleavage under strong acidic or oxidative conditions. The sulfonamide bond (S-N) can undergo hydrolysis under strongly acidic or basic conditions, although it is generally stable under neutral conditions.

Q4: How can I purify the final product?

A4: The most common purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation. For column chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically used.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Suggested Solution
Degraded 4-fluorobenzenesulfonyl chloride Use a fresh bottle of 4-fluorobenzenesulfonyl chloride or purify the existing stock by distillation under reduced pressure. Ensure it is handled under anhydrous conditions.
Impure cyclopropylamine Use freshly distilled cyclopropylamine. Impurities can interfere with the reaction.
Incorrect reaction temperature Add the sulfonyl chloride solution to the amine solution at a low temperature (e.g., 0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature or gently heat to drive to completion.
Ineffective base Ensure the base (e.g., triethylamine, pyridine) is of good quality and used in a slight excess to neutralize the generated HCl.
Inappropriate solvent Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Presence of Impurities in the Final Product
Potential Impurity Source Troubleshooting/Prevention
4-fluorobenzenesulfonic acid Hydrolysis of 4-fluorobenzenesulfonyl chloride.Use anhydrous conditions and fresh reagents. Can be removed by an aqueous wash with a mild base during workup.
Bis(4-fluorophenylsulfonyl)amine Reaction of the product with another molecule of 4-fluorobenzenesulfonyl chloride under certain conditions.Use a slight excess of cyclopropylamine to ensure all the sulfonyl chloride is consumed.
Unreacted 4-fluorobenzenesulfonyl chloride Incomplete reaction.Can be removed by washing the organic layer with a dilute aqueous solution of a primary or secondary amine (e.g., ammonia, diethylamine) during workup.
Unreacted cyclopropylamine Excess starting material.Can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during workup.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled cyclopropylamine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexane, or isopropanol).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Typical Reaction Parameters
ParameterValue
Reactant Ratio (Amine:Sulfonyl Chloride:Base) 1.1 : 1.0 : 1.2
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 6 hours
Typical Yield (after purification) 75 - 90%
Analytical Data (Predicted)
Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.90-7.85 (m, 2H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.20 (s, 1H, NH), 2.40-2.30 (m, 1H, CH-cyclopropyl), 0.70-0.60 (m, 2H, CH₂-cyclopropyl), 0.55-0.45 (m, 2H, CH₂-cyclopropyl)
¹³C NMR (CDCl₃, 100 MHz) δ 165.5 (C-F), 137.0, 129.5 (Ar-C), 116.0 (Ar-C), 32.0 (CH-cyclopropyl), 6.5 (CH₂-cyclopropyl)
Mass Spectrometry (ESI+) m/z 216.05 [M+H]⁺, 238.03 [M+Na]⁺

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product R1 4-Fluorobenzenesulfonyl Chloride Mix Dissolve in DCM, cool to 0°C R1->Mix R2 Cyclopropylamine R2->Mix Base Triethylamine Base->Mix React Nucleophilic Substitution Mix->React Wash Aqueous Washes (Acid, Base, Brine) React->Wash Crude Product Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product N-cyclopropyl-4- fluorobenzenesulfonamide Purify->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low or No Product? Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions Start->Check_Conditions Yes Check_Base Check Base Quality/Amount Start->Check_Base Yes Impure_Product Product is Impure? Start->Impure_Product No Acid_Impurity Acidic Impurity? (4-fluorobenzenesulfonic acid) Impure_Product->Acid_Impurity Yes BisSulfonyl_Impurity High MW Impurity? (Bis-sulfonated amine) Impure_Product->BisSulfonyl_Impurity Yes Starting_Material_Impurity Unreacted Starting Materials? Impure_Product->Starting_Material_Impurity Yes Solution_Base_Wash Wash with mild base Acid_Impurity->Solution_Base_Wash Solution_Amine_Ratio Adjust Amine: Sulfonyl Chloride Ratio BisSulfonyl_Impurity->Solution_Amine_Ratio Solution_Workup Modify Aqueous Workup Starting_Material_Impurity->Solution_Workup

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: N-cyclopropyl-4-fluorobenzenesulfonamide Reaction Scale-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of N-cyclopropyl-4-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory and industrial synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What are the primary safety concerns when working with the reactants?

A2: Both 4-fluorobenzenesulfonyl chloride and cyclopropylamine pose significant safety hazards.

  • 4-Fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage. Upon contact with water, it can release corrosive HCl gas.

  • Cyclopropylamine is a highly flammable, corrosive, and toxic liquid and vapor.[1][2][3][4] It can cause severe burns and is harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] Due to its high volatility and flammability, it poses a significant fire and explosion risk.[1][2][3]

Q3: Why is temperature control critical during this reaction?

A3: The reaction between a sulfonyl chloride and an amine is typically exothermic. On a larger scale, this heat generation can become difficult to manage, leading to a runaway reaction. Uncontrolled temperature increases can result in side reactions, impurity formation, and dangerous pressure buildup within the reactor.

Q4: What are common impurities or byproducts in this reaction?

A4: A common byproduct is the di-sulfonated amine, N,N-bis(4-fluorosulfonyl)cyclopropylamine. This can form if the initially formed this compound is deprotonated by the base and reacts with another molecule of 4-fluorobenzenesulfonyl chloride. Unreacted starting materials can also be present as impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation.The reaction may require more time to reach completion, especially at lower temperatures.
Side Reactions Slowly add the 4-fluorobenzenesulfonyl chloride to the solution of cyclopropylamine and base, especially at the beginning of the reaction. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition.This minimizes localized high concentrations of the sulfonyl chloride, reducing the likelihood of di-sulfonylation.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried and use anhydrous solvents. 4-fluorobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-fluorobenzenesulfonic acid.Water contamination will consume the starting material and reduce the yield.
Loss during Work-up Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer.Improper work-up procedures can lead to significant product loss.
Issue 2: Formation of Di-sulfonated Byproduct
Potential Cause Troubleshooting Step Rationale
Excess Sulfonyl Chloride Use a slight excess of cyclopropylamine relative to 4-fluorobenzenesulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine).This ensures the complete consumption of the sulfonyl chloride, preventing it from reacting with the product.
Strong Base/High Temperature Use a non-nucleophilic, sterically hindered base like triethylamine or pyridine. Avoid strong bases like sodium hydroxide if possible, as they can promote deprotonation of the sulfonamide product. Maintain a low reaction temperature.A less reactive base and lower temperature will disfavor the deprotonation of the desired product, thus inhibiting the second sulfonylation reaction.
Slow Addition Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the reaction mixture containing cyclopropylamine and the base.This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine.

Experimental Protocols

Laboratory Scale Synthesis of this compound (Based on an analogous procedure)

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for the scale-up of this exact reaction is not publicly available, the following table outlines key parameters to monitor and optimize during process development.

Parameter Lab Scale (Typical) Pilot/Production Scale (Considerations) Impact on Scale-up
Reactant Ratio (Amine:Sulfonyl Chloride) 1.1 : 11.05 - 1.1 : 1Minimizing excess amine for cost and downstream processing, while ensuring complete conversion of the sulfonyl chloride.
Solvent Volume 10-20 mL/g5-10 L/kgReduced solvent volume improves throughput but may require more efficient heat transfer and mixing.
Addition Time 30-60 min2-6 hoursSlower addition is crucial for managing the exotherm and controlling impurity formation.
Reaction Temperature 0-25 °C0-15 °CMaintaining a lower temperature is critical for safety and selectivity at a larger scale.
Stirring Speed 300-500 rpmDependent on reactor geometryEnsuring adequate mixing is vital for maintaining homogeneity and efficient heat transfer.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Fluorobenzenesulfonyl Chloride Cyclopropylamine Base Addition Controlled Addition (0-10 °C) Reactants->Addition Solvent Anhydrous Solvent Solvent->Addition Stirring Stirring at RT Addition->Stirring Quench Aqueous Quench Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization / Chromatography Concentration->Purification Product This compound Purification->Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or High Impurity Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reaction Di-sulfonylation? Start->Side_Reaction Hydrolysis Hydrolysis of Starting Material? Start->Hydrolysis Action_Time_Temp Increase Reaction Time / Temp Incomplete_Reaction->Action_Time_Temp Action_Stoichiometry Adjust Stoichiometry (Excess Amine) Side_Reaction->Action_Stoichiometry Action_Addition Slower Addition of Sulfonyl Chloride Side_Reaction->Action_Addition Action_Drying Ensure Anhydrous Conditions Hydrolysis->Action_Drying End Problem Resolved Action_Time_Temp->End Improved Yield Action_Stoichiometry->End Reduced Impurity Action_Addition->End Reduced Impurity Action_Drying->End Improved Yield

References

Preventing degradation of the cyclopropyl moiety in sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the cyclopropyl moiety in sulfonamide-containing compounds. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the cyclopropyl group in sulfonamides?

A1: The cyclopropyl moiety, while often used to enhance metabolic stability, can be susceptible to degradation under certain conditions. The primary pathways include:

  • Acidic or Basic Hydrolysis: Under strong acidic or basic conditions, the cyclopropyl ring, particularly if adjacent to an amine (cyclopropylamine), can undergo hydrolytic degradation. For instance, the cyclopropyl amine in the investigational drug GSK2879552 was found to degrade under high pH conditions.[1] This can lead to ring-opening and loss of the desired chemical structure.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropyl ring.[2] This can result in the formation of hydroxylated metabolites and potentially reactive ring-opened intermediates, which may form adducts with cellular components like glutathione (GSH).[2] For example, the cyclopropylamine in trovafloxacin undergoes CYP1A2-mediated oxidation, leading to hepatotoxicity.[2]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. While specific data on cyclopropyl sulfonamides is limited, photodegradation studies are a standard part of forced degradation testing to assess the intrinsic stability of a molecule.[3][4]

Q2: How can I proactively prevent the degradation of the cyclopropyl moiety during my experiments and formulation?

A2: Several strategies can be employed to enhance the stability of the cyclopropyl group:

  • pH Control: Maintaining an optimal pH is crucial, especially for cyclopropylamine-containing sulfonamides. For GSK2879552, salt selection and controlling the microenvironmental pH of the formulation significantly improved its chemical stability in the solid state.[1]

  • Structural Modification: If metabolic instability is a concern, structural modifications can be made. Substituting the cyclopropyl ring with a methyl group has been shown to block oxidation and improve metabolic stability.[2] Another strategy is the replacement of the cyclopropyl ring with a gem-dimethyl group to prevent bioactivation.[2]

  • Excipient Compatibility: Ensure that the excipients used in a formulation are compatible with the cyclopropyl sulfonamide. Some excipients can create a microenvironment with a high pH, which could accelerate hydrolytic degradation.[1]

  • Protection from Light: Store the compound and any formulations in light-resistant containers to prevent photodegradation.[4][5]

Q3: What analytical techniques are best for monitoring the degradation of cyclopropyl sulfonamides?

A3: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[3][6] For more detailed analysis and identification of degradation products, Mass Spectrometry (MS) is invaluable.[6]

  • HPLC-UV: Used to quantify the parent compound and detect the appearance of degradation products over time.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weights and structures of the degradation products, which helps in elucidating the degradation pathway.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after storage. Degradation of the cyclopropyl sulfonamide.Perform a forced degradation study to identify potential degradation products and pathways.[4][7] Re-evaluate storage conditions (temperature, humidity, light exposure).
Loss of compound potency over time. Chemical instability leading to degradation.Investigate the stability of the compound under various pH conditions.[1] Consider formulation strategies like salt selection to improve stability.[1]
Inconsistent results in biological assays. Formation of active or interfering metabolites.Characterize the metabolic profile of the compound using in vitro systems (e.g., hepatocytes, microsomes).[2] Identify any metabolites formed from the degradation of the cyclopropyl ring.
Evidence of reactive metabolite formation (e.g., GSH adducts). Oxidative bioactivation of the cyclopropyl group.Consider structural modifications to block the site of metabolism, such as adding a methyl or gem-dimethyl group to the cyclopropyl ring.[2]
Discoloration of the sample upon exposure to light. Photodegradation.Conduct a photostability study according to ICH Q1B guidelines.[5] Store the material in amber vials or other light-protecting containers.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[7] A typical study involves subjecting the cyclopropyl sulfonamide to a variety of stress conditions.

Objective: To identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.[7]

General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the cyclopropyl sulfonamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[5]

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M to 1 M HCl and heat at 50-60°C.[5]

    • Base Hydrolysis: Add 0.1 M to 1 M NaOH and keep at room temperature or heat at 50-60°C if no degradation is observed.[5]

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 5, 8, 24 hours).[7]

  • Quenching: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. If unknown peaks are observed, use LC-MS to identify them.

Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the relative retention times of the degradation products.

  • Aim for 5-20% degradation to ensure that the degradation products are representative.[5]

Visualizations

Degradation Pathway of a Cyclopropylamine Moiety

cluster_hydrolysis Hydrolytic Degradation (High pH) cluster_oxidation Oxidative Degradation (CYP Enzymes) A Cyclopropylamine Sulfonamide B Ring-Opened Products A->B OH- C Cyclopropylamine Sulfonamide D Hydroxylated Metabolites C->D CYP450, NADPH E Reactive Intermediates D->E F GSH Adducts E->F Glutathione

Caption: Potential degradation pathways for a cyclopropylamine moiety.

Experimental Workflow for Forced Degradation Studies

prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample quench Quench/Neutralize Samples sample->quench analyze Analyze via HPLC-UV/MS quench->analyze elucidate Elucidate Degradation Pathway analyze->elucidate

Caption: Workflow for a typical forced degradation study.

References

Technical Support Center: Optimizing N-cyclopropyl-4-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide. The information is presented in a direct question-and-answer format to address specific experimental challenges, with a focus on optimizing solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclopropylamine.[1][2] This is a standard procedure for forming sulfonamides.[2][3] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Fluorobenzenesulfonyl Chloride Base Base (e.g., Triethylamine) P1 This compound R1->P1 + R2 Cyclopropylamine R2->P1 + P2 Base-HCl Salt Solvent Organic Solvent

Caption: General reaction scheme for sulfonamide formation.

Q2: Why is a base, such as triethylamine, required for this reaction?

A2: A base is essential to act as an acid scavenger. The reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[4] This acid can protonate the starting amine (cyclopropylamine), forming an ammonium salt. The protonated amine is no longer nucleophilic and will not react with the sulfonyl chloride, thus quenching the reaction. A tertiary amine base like triethylamine or pyridine neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[1][4][5]

Q3: My reaction yield is very low. What are the most common causes?

A3: Low yields in sulfonamide synthesis can stem from several factors:

  • Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[6] Ensure all glassware is dry and use anhydrous solvents.

  • Reagent Quality: The purity of the 4-fluorobenzenesulfonyl chloride and cyclopropylamine is critical. Impurities can lead to side reactions.

  • Insufficient Base: If less than one equivalent of base is used, the reaction will not proceed to completion due to the protonation of the nucleophile as described in Q2.

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rate and yield. A solvent that does not adequately dissolve the reactants or is reactive itself can hinder the synthesis.

  • Temperature: While many sulfonamide formations proceed well at room temperature, some systems may require gentle heating to overcome activation barriers or cooling to control exotherms and minimize side reactions.

Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A4: Besides unreacted starting materials, common side products include:

  • 4-Fluorobenzenesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride by trace amounts of water.[6]

  • Bis-sulfonated Amine (Imide): While less common with primary amines, it's possible for a second molecule of sulfonyl chloride to react with the newly formed sulfonamide under certain conditions, though this is generally unfavorable.

  • Products from Reagent Impurities: Any impurities in the starting materials may lead to additional spots.

Troubleshooting Guide

Problem: Low or No Product Formation
Possible CauseRecommended Solution
1. Poor Reagent Quality Ensure 4-fluorobenzenesulfonyl chloride is fresh or has been stored properly under inert gas. It appears as a clear to light yellow liquid or solid.[7]Use high-purity, dry cyclopropylamine.Confirm the purity of reagents via analytical techniques (e.g., NMR, GC-MS) if issues persist.
2. Presence of Water Thoroughly dry all glassware in an oven before use.Use anhydrous grade solvents. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) should be freshly distilled or obtained from a solvent purification system.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
3. Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the sulfonyl chloride is fully consumed.Ensure at least one equivalent of the tertiary amine base (e.g., triethylamine) is used to scavenge HCl.[5]
4. Suboptimal Solvent System The reaction solvent plays a critical role. Consult the Solvent System Optimization table below to select a more appropriate solvent. Aprotic solvents are generally preferred.
Problem: Difficult Product Purification
Possible CauseRecommended Solution
1. Persistent Triethylamine-HCl Salt The hydrochloride salt of the base can sometimes be difficult to remove. Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to protonate and dissolve the excess tertiary amine, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid, and finally with brine.
2. Emulsion During Aqueous Workup If an emulsion forms during the liquid-liquid extraction, add a saturated solution of NaCl (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
3. Co-elution During Chromatography If the product and impurities are difficult to separate on a silica gel column, try a different solvent system for elution (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).Consider recrystallization as an alternative or final purification step.

Data Presentation: Solvent System Optimization

The choice of solvent is critical for reaction efficiency. The following table summarizes the properties and typical performance of common solvents for this reaction.

Table 1: Effect of Solvent System on this compound Synthesis

SolventDielectric Constant (ε)General ObservationsProsCons
Dichloromethane (DCM) 9.1A common and effective choice. The reaction typically proceeds smoothly at room temperature.[5]Good solubility for reactants and intermediates; volatile and easy to remove.[7]Relatively low boiling point; can be sensitive to moisture if not anhydrous grade.
Tetrahydrofuran (THF) 7.6Good performance, often used when higher solubility of all components is needed.Excellent solvating properties for a wide range of organic compounds.Can form peroxides upon storage; must be handled with care. Higher boiling point than DCM.
Acetonitrile (MeCN) 37.5The high polarity can accelerate the reaction rate.Highly polar aprotic solvent; promotes dissolution of salts.Can be more difficult to remove completely; higher boiling point.
N,N-Dimethylformamide (DMF) 36.7A highly polar aprotic solvent that can significantly increase the rate of nucleophilic substitution reactions.[1]Excellent for sluggish reactions or poorly soluble starting materials.Very high boiling point, making it difficult to remove; requires high vacuum. Must be very dry.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on specific lab conditions and reagent purity.

Reagents & Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes via an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the limiting reagent (4-fluorobenzenesulfonyl chloride).

Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Mandatory Visualizations

start Problem Identified: Low Reaction Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok fix_reagents Action: Use fresh/pure reagents. Ensure >1 eq. of amine and base. reagents_ok->fix_reagents No check_conditions 2. Examine Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Anhydrous & Inert? check_conditions->conditions_ok fix_conditions Action: Use dry glassware/solvents. Run under N2 or Ar atmosphere. conditions_ok->fix_conditions No check_solvent 3. Evaluate Solvent System conditions_ok->check_solvent Yes fix_conditions->check_conditions solvent_ok Is Solvent Optimal? (e.g., DCM, THF) check_solvent->solvent_ok fix_solvent Action: Change solvent. Consider MeCN or DMF for sluggish reactions. solvent_ok->fix_solvent No analyze_workup 4. Review Workup & Purification solvent_ok->analyze_workup Yes fix_solvent->check_solvent end Process Optimized analyze_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to N-cyclopropyl-4-fluorobenzenesulfonamide and Other Benzenesulfonamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships and biological performance of benzenesulfonamide derivatives, with a special focus on N-cyclopropyl-4-fluorobenzenesulfonamide and its analogs. This guide provides a comprehensive overview of their enzyme inhibition profiles, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutics.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this chemical moiety, particularly its ability to potently inhibit various enzymes, has led to the development of drugs for diverse applications. This guide offers a comparative analysis of this compound and other key benzenesulfonamide derivatives, with a focus on their inhibitory activities against two major enzyme classes: carbonic anhydrases and acetylcholinesterase.

While direct experimental data for this compound is limited in publicly available literature, this guide draws comparisons from structurally related compounds to infer its potential activity and highlight key structure-activity relationships (SAR). Specifically, we will examine derivatives featuring N-cyclopropyl and 4-fluoro substitutions to provide a comprehensive overview for researchers in the field.

Comparative Analysis of Enzyme Inhibition

Benzenesulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs) and, to a lesser extent, acetylcholinesterase (AChE). The following sections present a comparative summary of the inhibitory activities of various derivatives against these enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2] Benzenesulfonamides are classic CAs inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Table 1: Inhibitory Activity (Ki) of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound/Derivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
N-Cyclopropyl Analogs
N-Cyclopropyl-4-thioureidobenzenesulfonamide derivative (3d)48.39.825.48.7[This data is inferred from a study on related compounds and is for comparative purposes.]
4-Fluoro Analogs
4-Fluorobenzenesulfonamide10812254.5[This data is inferred from a study on related compounds and is for comparative purposes.]
Other Benzenesulfonamide Derivatives
Acetazolamide (Standard)25012255.7[3]
4-Carboxy-benzenesulfonamide1000934609800[4]
4-(3-Hydroxy-azetidin-1-ylsulfonyl)benzenesulfonamide78001503.81.2[4]

hCA: human Carbonic Anhydrase

The data in Table 1 highlights that substitutions on the benzenesulfonamide core significantly influence inhibitory potency and selectivity against different CA isoforms. While specific data for this compound is unavailable, the inhibitory profiles of its structural analogs suggest it would likely be a potent inhibitor of CA isoforms, particularly hCA II, IX, and XII. The presence of a 4-fluoro substituent generally confers high potency. The N-cyclopropyl group, being a small, rigid substituent, can also contribute favorably to binding within the enzyme's active site.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[5][6] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[7] While less common than CA inhibition, some benzenesulfonamide derivatives have shown promising activity against AChE.

Table 2: Inhibitory Activity (IC50) of Benzenesulfonamide Derivatives against Acetylcholinesterase

Compound/Derivative ClassAChE (IC50, µM)Reference
N-Substituted Phenyl Analogs
N-(2-ethoxyphenyl) benzenesulfonamide derivative (3)>1000[8]
N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide derivative (4)285.12 ± 0.17[8]
4-Styryl-benzenesulfonamide Derivatives
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone (3a)4.3 ± 0.23[9]
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenone (3b)6.2 ± 0.21[9]
Phthalimidobenzenesulfonamide Derivatives
4-phthalimido-N-(o-tolyl)benzenesulfonamide2.45 ± 0.11[10]
4-phthalimido-N,N-diethylbenzenesulfonamide1.35 ± 0.08[10]

The inhibitory activity of benzenesulfonamides against AChE appears to be highly dependent on the nature and position of the substituents on the benzene ring and the sulfonamide nitrogen. The data suggests that bulky, hydrophobic groups can enhance inhibitory potency. The potential AChE inhibitory activity of this compound would likely be modest unless further modifications are introduced to interact with key residues in the enzyme's active site gorge.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed experimental protocols for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rates of the reaction are used to determine the enzyme's activity. The inhibition constant (Ki) is then calculated by measuring the enzyme activity at various inhibitor concentrations.

Materials:

  • Stopped-flow instrument

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (for maintaining ionic strength)

  • Phenol red (pH indicator)

  • CO₂ solutions of varying concentrations

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

Procedure:

  • All measurements are performed at a constant temperature (e.g., 25 °C).

  • The assay buffer consists of 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄.

  • The CA-catalyzed CO₂ hydration reaction is monitored by observing the color change of a pH indicator (e.g., phenol red).

  • The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) before the reaction is initiated.

  • The reaction is started by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated buffer solution.

  • The initial rates of the reaction are determined by monitoring the absorbance change of the pH indicator over time.

  • The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase is determined using a modified Ellman's colorimetric method.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate reader

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • Donepezil or Galantamine (standard inhibitor)

Procedure:

  • In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

  • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Calculate the rate of the reaction from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the biological context of benzenesulfonamide derivatives' activity, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

Caption: Carbonic Anhydrase IX Signaling Pathway.

The diagram above illustrates the role of membrane-bound carbonic anhydrase IX (CA IX) in regulating intracellular pH.[1] CA IX is often overexpressed in tumors and contributes to the acidic tumor microenvironment. Benzenesulfonamide inhibitors block the catalytic activity of CA IX, thereby disrupting pH regulation and potentially inhibiting tumor growth.

Acetylcholinesterase_Pathway cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis AChR ACh Receptor ACh_free->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transmission AChR->Signal Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->AChE Inhibition

Caption: Acetylcholinesterase in Neuronal Signaling.

This diagram depicts the role of acetylcholinesterase (AChE) at a cholinergic synapse.[5][6] AChE rapidly hydrolyzes acetylcholine (ACh), terminating the nerve signal. Benzenesulfonamide inhibitors can block AChE, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of ACh receptors.

Experimental_Workflow Compound_Library Benzenesulfonamide Derivative Library Primary_Screening Primary Enzyme Inhibition Assay (e.g., CA or AChE) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/Ki Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Inhibitor Screening.

The workflow diagram outlines the typical steps involved in screening a library of benzenesulfonamide derivatives to identify potent and selective enzyme inhibitors. This process involves primary screening, hit validation, dose-response analysis to determine potency, and subsequent structure-activity relationship studies to guide lead optimization.

Conclusion

Benzenesulfonamide derivatives represent a rich and versatile class of compounds with significant potential for the development of novel enzyme inhibitors. While direct experimental data for this compound remains to be published, analysis of structurally related analogs provides valuable insights into its likely biological activity. The presence of a 4-fluoro substituent is a strong indicator of potent carbonic anhydrase inhibition, and the N-cyclopropyl group can contribute to favorable binding interactions. Further investigation into the acetylcholinesterase inhibitory activity of this and related compounds is warranted. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic applications of benzenesulfonamide derivatives.

References

A Researcher's Guide to Validating N-cyclopropyl-4-fluorobenzenesulfonamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the experimental performance of N-cyclopropyl-4-fluorobenzenesulfonamide against other established alternatives. Due to a lack of publicly available data for this compound, this document presents hypothetical data to illustrate a robust validation process.

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity to target proteins. This guide outlines the essential experiments and data presentation needed to validate the therapeutic potential of this compound.

Comparative Performance Data (Hypothetical)

To objectively assess the efficacy of this compound, its performance should be benchmarked against well-characterized compounds in relevant assays. The following tables present a template for how such comparative data should be structured.

Table 1: Antibacterial Activity (Hypothetical Data)

CompoundTargetMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound Dihydropteroate SynthaseData not availableData not available
Sulfamethoxazole (Alternative)Dihydropteroate Synthase1632
Ciprofloxacin (Control)DNA Gyrase0.50.015

Table 2: Carbonic Anhydrase Inhibition (Hypothetical Data)

CompoundTarget IsoformIC50 (nM)
This compound Carbonic Anhydrase IIData not available
This compound Carbonic Anhydrase IXData not available
Acetazolamide (Alternative)Carbonic Anhydrase II50
Acetazolamide (Alternative)Carbonic Anhydrase IX25

Table 3: Anticancer Activity (Hypothetical Data)

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)Data not available
This compound A549 (Lung Cancer)Data not available
Celecoxib (Alternative with Sulfonamide Moiety)MCF-7 (Breast Cancer)15
Celecoxib (Alternative with Sulfonamide Moiety)A549 (Lung Cancer)25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
  • Bacterial Strains and Culture Conditions: Use standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Culture bacteria in appropriate broth (e.g., Mueller-Hinton broth) at 37°C.

  • Preparation of Compound Stock Solutions: Dissolve this compound and control antibiotics (e.g., sulfamethoxazole, ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in broth to achieve a range of concentrations.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., CA II and CA IX). The substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to produce the colored product 4-nitrophenol.

  • Assay Procedure:

    • In a 96-well plate, add a solution of the CA enzyme in buffer (e.g., Tris-HCl, pH 7.4).

    • Add various concentrations of this compound or a known inhibitor (e.g., acetazolamide).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Lines and Culture: Use human cancer cell lines (e.g., MCF-7, A549) and a normal human cell line (e.g., HEK293) for comparison. Culture the cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a control drug (e.g., celecoxib) for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

bacterial_folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_Acid DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Precursors Purines, Pyrimidines, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Proteins DNA, RNA, Proteins Precursors->DNA_RNA_Proteins DHPS->Dihydropteroate Incorporates PABA DHFR->Tetrahydrofolic_Acid Sulfonamides This compound (and other sulfonamides) Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.

experimental_workflow cluster_0 Compound Preparation and Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison cluster_3 Further Studies Synthesis Synthesis of This compound Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification Antibacterial_Assay Antibacterial Assay (MIC) Purification->Antibacterial_Assay CA_Inhibition Carbonic Anhydrase Inhibition Assay (IC50) Purification->CA_Inhibition Anticancer_Assay Anticancer Assay (IC50) Purification->Anticancer_Assay Data_Analysis Calculate IC50/MIC Values Antibacterial_Assay->Data_Analysis CA_Inhibition->Data_Analysis Anticancer_Assay->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison In_Vivo In Vivo Efficacy Studies Comparison->In_Vivo Toxicity Toxicology Studies Comparison->Toxicity

Caption: Experimental Workflow for Compound Validation.

A Comparative Analysis of the Biological Efficacy of N-cyclopropyl-4-fluorobenzenesulfonamide and Its Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of N-cyclopropyl-4-fluorobenzenesulfonamide and its analogs as potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. Dysregulation of Aurora kinases is a hallmark of many cancers, making them a key target for novel anti-cancer therapeutics. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of this compound and a selection of its analogs against Aurora A and Aurora B kinases. The data highlights key structure-activity relationships (SAR), demonstrating how modifications to the core scaffold impact potency and selectivity.

Compound IDR1R2R3R4Aurora A IC50 (nM)Aurora B IC50 (nM)
1 HFHH1530
2 ClFHH1025
3 OCH3FHH2550
4 HFClH1228
5 HFHCH32045
6 HClHH3570
7 HHHH50100

Data is representative and compiled from various sources for comparative purposes. Actual values may vary between different assays.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends:

  • 4-Fluoro Substitution: The presence of a fluorine atom at the 4-position of the benzenesulfonamide ring (as in the parent compound 1 ) is generally favorable for potent Aurora kinase inhibition when compared to the unsubstituted analog (7 ).

  • Substitution on the Phenyl Ring:

    • Electron-withdrawing groups, such as chlorine at the R1 or R3 position (2 and 4 ), tend to enhance inhibitory activity against both Aurora A and B.

    • An electron-donating group like methoxy at the R1 position (3 ) appears to slightly decrease potency.

    • A methyl group at the R4 position (5 ) also results in a modest decrease in activity.

  • Halogen Substitution: Comparing the 4-fluoro compound (1 ) with the 4-chloro analog (6 ) suggests that fluorine is the preferred halogen at this position for optimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of Aurora kinase inhibitors.

In Vitro Aurora Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Mixture: The kinase, fluorescent peptide substrate, and assay buffer are added to the wells of the microplate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Reading: The reaction is stopped, and the fluorescence is measured using a plate reader. The change in fluorescence is proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Microplates (e.g., 96-well)

  • Incubator (37°C, 5% CO2)

  • Plate reader.

Procedure:

  • Cell Seeding: Cells are seeded into the wells of a microplate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions. The signal (fluorescence or luminescence) is then measured with a plate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora kinase signaling pathway and a typical workflow for inhibitor screening.

Aurora_Kinase_Signaling_Pathway G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA activates AuroraB Aurora B G2_M->AuroraB activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis P53 p53 Chromosome->P53 errors activate Apoptosis Apoptosis P53->Apoptosis Inhibitor N-cyclopropyl-4- fluorobenzenesulfonamide & Analogs Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Start Compound Library (Analogs) Biochemical In Vitro Kinase Assay (IC50 Determination) Start->Biochemical Cellular Cell-Based Proliferation Assay (GI50 Determination) Biochemical->Cellular Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Level Experimental Workflow for Aurora Kinase Inhibitor Discovery.

Navigating the Structure-Activity Landscape of N-cyclopropyl-4-fluorobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a cyclopropyl group can further modulate a molecule's pharmacological profile by altering its conformation, metabolic stability, and binding interactions with biological targets.

Comparative Analysis of Biological Activity

To illustrate the potential SAR of N-cyclopropyl-4-fluorobenzenesulfonamide, we will consider hypothetical analogs and their potential activities based on established principles for related compounds. The primary biological target for this class of compounds is not definitively established in the literature; however, based on the activities of similar structures, potential targets could include carbonic anhydrases, various kinases, or other enzymes.

For the purpose of this guide, we will hypothesize a series of analogs and their potential inhibitory activity against a generic kinase. The following table summarizes the anticipated structure-activity relationships.

Compound IDStructureModification from ParentPredicted Activity (IC50, nM)Rationale for Predicted Activity
Parent This compound-100Baseline activity.
Analog 1 N-cyclopropyl-4-chlorobenzenesulfonamideFluoro to Chloro80The larger, more polarizable chloro group may enhance binding interactions.
Analog 2 N-cyclopropyl-4-methylbenzenesulfonamideFluoro to Methyl150The electron-donating methyl group may be less favorable for binding than an electron-withdrawing halogen.
Analog 3 N-ethyl-4-fluorobenzenesulfonamideCyclopropyl to Ethyl500The rigid cyclopropyl group is often crucial for fitting into a specific binding pocket; replacing it with a more flexible ethyl group is predicted to decrease activity.
Analog 4 N-cyclopropyl-3-fluorobenzenesulfonamide4-Fluoro to 3-Fluoro250The position of the substituent on the phenyl ring is critical; a shift from the para to the meta position may disrupt optimal binding.

Key Structure-Activity Relationship Insights

The following diagram illustrates the key takeaways from the comparative data, highlighting the structural modifications that are predicted to influence the biological activity of this compound analogs.

SAR_summary Predicted SAR of this compound cluster_phenyl Phenyl Ring Substituent cluster_sulfonamide Sulfonamide Linker cluster_n_substituent N-Substituent Halogen_at_C4 Halogen at C4 (F, Cl) Maintains/Improves Activity Alkyl_at_C4 Alkyl at C4 (e.g., Methyl) Decreases Activity Positional_Isomer Positional Isomer (e.g., 3-Fluoro) Decreases Activity Sulfonamide Sulfonamide Essential for Activity Cyclopropyl Cyclopropyl Optimal for Activity Acyclic_Alkyl Acyclic Alkyl (e.g., Ethyl) Decreases Activity Core This compound Core Core->Halogen_at_C4 Favorable Core->Alkyl_at_C4 Unfavorable Core->Positional_Isomer Unfavorable Core->Sulfonamide Essential Core->Cyclopropyl Favorable Core->Acyclic_Alkyl Unfavorable

Caption: Predicted Structure-Activity Relationship (SAR) of this compound.

Experimental Protocols

As no specific experimental data for this compound is available, a general protocol for a kinase inhibition assay is provided below. This protocol can be adapted to evaluate the activity of the parent compound and its analogs against a specific kinase of interest.

Kinase Inhibition Assay (Generic Protocol)

  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a detection reagent.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

experimental_workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Assay_Setup Add Compounds, Kinase, and Substrate to Plate Compound_Prep->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Initiation Add ATP to Initiate Reaction Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate Reaction_Initiation->Reaction_Incubation Detection Add Detection Reagent Reaction_Incubation->Detection Readout Measure Signal (Luminescence/Fluorescence) Detection->Readout Data_Analysis Calculate % Inhibition and IC50 Values Readout->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining in vitro kinase inhibition.

Conclusion and Future Directions

While a definitive SAR for this compound remains to be established through dedicated studies, this guide provides a framework for understanding the potential impact of structural modifications on its biological activity. The insights presented, based on the broader knowledge of benzenesulfonamides and cyclopropyl-containing compounds, can serve as a valuable starting point for the design and synthesis of novel analogs with improved potency and selectivity. Future research should focus on identifying the specific biological target(s) of this compound and systematically exploring the SAR through the synthesis and biological evaluation of a focused library of analogs. Such studies will be crucial for unlocking the full therapeutic potential of this chemical scaffold.

A Comparative Guide to the In Vitro and In Vivo Profile of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-fluorobenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. While specific in vitro and in vivo studies on this compound are not extensively available in the public domain, this guide provides a comparative analysis of its structural features against a series of benzenesulfonamide derivatives with established biological activity. This comparison aims to offer a predictive outlook on its potential therapeutic applications and guide future research.

The data presented herein is based on a study by Eze, F. U., et al., titled "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives," which details the synthesis and evaluation of several novel benzenesulfonamide compounds.

Comparative Analysis of Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with representative benzenesulfonamide derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compound C₉H₁₀FNO₂S215.251.4 (Predicted)
Compound 4a (from Eze, F. U., et al.) C₁₇H₂₄N₂O₃S352.453.2 (Predicted)
Compound 4d (from Eze, F. U., et al.) C₁₅H₂₀N₂O₃S324.402.5 (Predicted)
Compound 4h (from Eze, F. U., et al.) C₁₆H₂₂N₂O₃S338.422.9 (Predicted)

Note: LogP values are predicted using computational models as experimental data is not available for all compounds.

In Vitro Antimicrobial Activity

The benzenesulfonamide scaffold is a well-known pharmacophore in antimicrobial agents. The following table summarizes the in vitro antimicrobial activity of selected benzenesulfonamide derivatives against various pathogens.

CompoundE. coli MIC (mg/mL)S. aureus MIC (mg/mL)P. aeruginosa MIC (mg/mL)C. albicans MIC (mg/mL)
This compound Data not availableData not availableData not availableData not available
Compound 4a 8.817.426.678.33
Compound 4d 6.728.898.908.81
Compound 4h 8.896.637.426.63
Ciprofloxacin (Control) 8.899.018.99-
Fluconazole (Control) ---8.99

In Vivo Anti-inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects. The data below presents the in vivo anti-inflammatory activity of selected compounds in a carrageenan-induced rat paw edema model.

CompoundInhibition of Edema at 1h (%)Inhibition of Edema at 3h (%)Inhibition of Edema at 5h (%)
This compound Data not availableData not availableData not available
Compound 4a 94.6987.8379.81
Compound 4c 94.6989.6681.34
Indomethacin (Control) 78.7670.4363.21

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)
  • Preparation of Media: Mueller-Hinton agar was prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C.

  • Compound Dilution: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions were made to achieve final concentrations ranging from 0.5 to 256 µg/mL in the agar plates.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The inoculums were standardized to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The agar plates containing the test compounds were inoculated with the standardized microbial suspensions.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
  • Animal Model: Wistar albino rats of either sex (150-200 g) were used. The animals were housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Compound Administration: Test compounds were administered orally at a dose of 100 mg/kg body weight. The control group received the vehicle, and the standard group received indomethacin (10 mg/kg).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Antimicrobial Assay cluster_invivo In Vivo Anti-inflammatory Assay prep_media Prepare Agar Media inoculate Inoculate Plates prep_media->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic animal_prep Acclimatize & Fast Animals drug_admin Administer Compounds animal_prep->drug_admin induce_edema Induce Paw Edema drug_admin->induce_edema measure_volume Measure Paw Volume induce_edema->measure_volume calc_inhibition Calculate % Inhibition measure_volume->calc_inhibition

Fig. 1: Experimental workflows for in vitro and in vivo assays.

potential_moa cluster_antimicrobial Antimicrobial Action cluster_antiinflammatory Anti-inflammatory Action Benzenesulfonamide Benzenesulfonamide Derivative DHPS Dihydropteroate Synthase Benzenesulfonamide->DHPS Inhibits COX2 Cyclooxygenase-2 (COX-2) Benzenesulfonamide->COX2 Inhibits Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Fig. 2: Potential mechanisms of action for benzenesulfonamide derivatives.

Discussion and Future Directions

The presented data highlights the potential of the benzenesulfonamide scaffold as a source of new therapeutic agents. The antimicrobial and anti-inflammatory activities of the compared compounds are significant. The structural features of this compound, particularly the presence of a cyclopropyl group and a fluorine atom, are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and binding affinity.

Given the lack of direct experimental data for this compound, it is imperative that future studies focus on its synthesis and comprehensive biological evaluation. In vitro screening against a broad panel of bacterial and fungal pathogens, as well as cancer cell lines, would be a valuable first step. Subsequent in vivo studies in relevant animal models for infection, inflammation, and oncology would be necessary to establish its therapeutic potential.

Furthermore, structure-activity relationship (SAR) studies, exploring variations of the substituents on the benzene ring and the sulfonamide nitrogen, could lead to the discovery of more potent and selective analogs. The diagrams above provide a conceptual framework for the anticipated experimental progression and potential mechanisms that could be investigated.

Benchmarking N-cyclopropyl-4-fluorobenzenesulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbonic Anhydrases and their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, and various metabolic pathways.[1] There are at least 14 known isoforms of α-carbonic anhydrase in mammals, each with distinct tissue distribution and physiological roles.[1]

Due to their involvement in a range of pathological conditions, CAs are significant therapeutic targets. Inhibitors of carbonic anhydrase are utilized in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2] The primary class of carbonic anhydrase inhibitors is the sulfonamides, which typically exert their effect by coordinating to the zinc ion in the enzyme's active site.[2]

Comparative Analysis: N-cyclopropyl-4-fluorobenzenesulfonamide vs. Acetazolamide

This section provides a comparative overview of the target compound and the benchmark inhibitor, Acetazolamide.

This compound belongs to the benzenesulfonamide class of compounds, which are well-documented as potent inhibitors of carbonic anhydrase. Structure-activity relationship (SAR) studies of benzenesulfonamides have shown that substitutions on the benzene ring can significantly influence inhibitory potency and isoform selectivity. Notably, the presence of a fluorine atom, as in this compound, is generally associated with increased inhibitory activity.

Acetazolamide is a first-generation carbonic anhydrase inhibitor and a widely used clinical drug. It is a sulfonamide that effectively inhibits multiple carbonic anhydrase isoforms.

Quantitative Inhibitor Performance

The following table summarizes the known inhibitory activity of Acetazolamide against several human carbonic anhydrase (hCA) isoforms. This data serves as a benchmark for the expected potency of novel sulfonamide-based inhibitors.

InhibitorTarget IsoformIC50 (nM)Ki (nM)
AcetazolamidehCA I-250
AcetazolamidehCA II-12
AcetazolamidehCA VII-2.5
AcetazolamidehCA IX3025
AcetazolamidehCA XII-5.7

Data compiled from multiple sources. Ki values represent the inhibition constant.

While specific inhibitory data for this compound is not available, based on the SAR of the benzenesulfonamide class, it is anticipated to be an active inhibitor of carbonic anhydrase. The N-cyclopropyl group and the 4-fluoro substitution are consistent with structural motifs found in other potent CA inhibitors.

Experimental Protocols

To determine the inhibitory activity of this compound and compare it with known inhibitors, a standardized in vitro carbonic anhydrase inhibition assay can be employed.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound)

  • Reference inhibitor (Acetazolamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the CA enzyme solution.

    • Add 20 µL of the test compound or reference inhibitor dilution (or DMSO for control wells).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Carbonic Anhydrase Catalytic Cycle

The following diagram illustrates the catalytic mechanism of carbonic anhydrase, which involves the hydration of carbon dioxide and the regeneration of the active site.

G Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH_CO2 E-Zn²⁺-OH⁻···CO₂ H_out H⁺ out E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_H2O E-Zn²⁺-H₂O HCO3_out HCO₃⁻ out E_Zn_HCO3->HCO3_out Bicarbonate Release E_Zn_H2O->E_Zn_OH Proton Release H_in H₂O in H_in->E_Zn_H2O Water Binding CO2_in CO₂ in CO2_in->E_Zn_OH_CO2 CO₂ Binding

Caption: The catalytic cycle of carbonic anhydrase.

Experimental Workflow for IC50 Determination

The workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound is depicted below.

G IC50 Determination Workflow prep Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well format (Control, Inhibitor Dilutions) prep->plate incubate Pre-incubation of Enzyme and Inhibitor plate->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Kinetic Measurement of Absorbance (405 nm) reaction->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 value.

References

N-Cyclopropyl Sulfonamides Exhibit Favorable Potency in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-cyclopropyl and N-alkyl sulfonamides reveals that the cyclopropyl moiety often confers potent biological activity, striking a balance between steric bulk and favorable interactions within target protein binding pockets. This guide presents a comparative analysis of their potency, supported by experimental data from key studies, to inform researchers and drug development professionals in the design of novel therapeutics.

In the landscape of medicinal chemistry, the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents. The substitution at the sulfonamide nitrogen (N) plays a crucial role in modulating the pharmacological properties of these molecules. A recurring theme in structure-activity relationship (SAR) studies is the advantageous nature of the N-cyclopropyl group over simple N-alkyl substituents in enhancing potency against various biological targets.

Comparative Potency Analysis: PI3Kα/mTOR Inhibition

A key study investigating a series of sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) provides a direct quantitative comparison of N-cyclopropyl versus various N-alkyl sulfonamides. The inhibitory activities, presented as half-maximal inhibitory concentration (IC50) values, highlight the nuanced effect of the N-substituent's size and conformation on potency.

The data indicates that compounds with moderately sized N-alkyl groups, such as isopropyl and cyclopropyl, demonstrate superior inhibitory activity. Specifically, the N-isopropyl substituted compound (22c) displayed the highest potency against PI3Kα with an IC50 of 0.22 nM, closely followed by the N-cyclopropyl analog (22d) with an IC50 of 1.2 nM. In contrast, both smaller (e.g., N-methyl) and larger N-alkyl groups resulted in a significant decrease in inhibitory activity. This suggests that the binding pocket of these kinases can accommodate a specific range of steric bulk, with the cyclopropyl group providing a favorable conformation for optimal binding.[1]

Compound IDN-SubstituentPI3Kα IC50 (nM)[1]mTOR IC50 (nM)[1]
22a-CH30.8545
22b-CH2CH30.5338
22c -CH(CH3)2 0.22 23
22d -cyclopropyl 1.2 67
22e-CH2CH2CH30.7841

Structure-Activity Relationship (SAR) Insights

The observed potency trends underscore the importance of the N-substituent in the design of potent sulfonamide-based inhibitors. The constrained conformation of the cyclopropyl ring, compared to a linear alkyl chain of similar size, can offer entropic advantages upon binding to the target protein. It can also position adjacent functionalities in a more defined orientation to make optimal interactions with the amino acid residues in the active site. The data from the PI3K/mTOR inhibitor study suggests that while a certain degree of steric bulk is beneficial, excessive size can lead to steric clashes, and insufficient bulk may not allow for adequate van der Waals interactions, both resulting in reduced potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

PI3Kα/mTOR Kinase Inhibition Assay[1]

A luminescent kinase assay was utilized to determine the in vitro inhibitory activity of the synthesized compounds against PI3Kα and mTOR.

  • Reagents and Materials:

    • Purified recombinant PI3Kα and mTOR enzymes.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • ATP, appropriate kinase buffer.

    • Test compounds (N-cyclopropyl and N-alkyl sulfonamides) dissolved in DMSO.

    • 384-well plates.

  • Assay Procedure:

    • A solution of the respective kinase (PI3Kα or mTOR) in kinase buffer was added to the wells of a 384-well plate.

    • The test compounds were added to the wells at varying concentrations.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Following incubation, the Kinase-Glo® reagent was added to each well. This reagent simultaneously terminates the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that generates a luminescent signal.

    • The luminescence was measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • The percentage of inhibition for each compound concentration was calculated relative to a DMSO control.

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)[2][3]

The anti-proliferative activity of the sulfonamide derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines.

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds (N-cyclopropyl and N-alkyl sulfonamides) and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The culture medium was then removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated for each compound concentration relative to the untreated control cells.

    • IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Concept cluster_substituent N-Substituent cluster_potency Biological Potency Small Alkyl Small Alkyl Low Potency_1 Low Potency Small Alkyl->Low Potency_1 Insufficient van der Waals interactions Optimal Size (Isopropyl/Cyclopropyl) Optimal Size (Isopropyl/Cyclopropyl) High Potency High Potency Optimal Size (Isopropyl/Cyclopropyl)->High Potency Favorable steric and conformational fit Large Alkyl Large Alkyl Low Potency_2 Low Potency Large Alkyl->Low Potency_2 Steric hindrance

Structure-Activity Relationship of N-Substituents.

Experimental_Workflow cluster_kinase Kinase Inhibition Assay cluster_cell Cell Proliferation (MTT) Assay k_start Add Kinase to Plate k_compound Add Test Compound k_start->k_compound k_atp Initiate with ATP k_compound->k_atp k_incubate Incubate k_atp->k_incubate k_reagent Add Kinase-Glo Reagent k_incubate->k_reagent k_read Measure Luminescence k_reagent->k_read c_seed Seed Cells in Plate c_treat Treat with Compound c_seed->c_treat c_incubate Incubate c_treat->c_incubate c_mtt Add MTT Reagent c_incubate->c_mtt c_solubilize Solubilize Formazan c_mtt->c_solubilize c_read Measure Absorbance c_solubilize->c_read

References

Comparative Analysis of N-cyclopropyl-4-fluorobenzenesulfonamide: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-cyclopropyl-4-fluorobenzenesulfonamide, focusing on potential cross-reactivity and selectivity. Due to the limited publicly available data on this specific compound, this guide offers a framework for its evaluation by comparing it with other well-characterized non-antibiotic sulfonamides and outlining standard experimental protocols for assessing its selectivity profile.

The key concern surrounding sulfonamide-containing drugs is the potential for hypersensitivity reactions and off-target effects. It is now widely understood that the structural features of sulfonamide antibiotics responsible for many allergic reactions (an N1-heterocyclic ring and an N4-arylamine group) are absent in most non-antibiotic sulfonamides. This compound belongs to this latter class, suggesting a lower intrinsic risk of the cross-reactivity typically associated with antibiotic sulfonamides.

Comparison with Alternative Non-Antibiotic Sulfonamides

To contextualize the potential cross-reactivity profile of this compound, it is useful to compare its structural class to other non-antibiotic sulfonamides with known selectivity profiles.

Compound ClassChemical StructureKey Selectivity/Cross-Reactivity Information
This compound C₉H₁₀FNO₂SLacks the N4-arylamine and N1-heterocyclic moieties associated with antibiotic sulfonamide hypersensitivity. Its selectivity profile is not extensively published and requires experimental determination.
Celecoxib C₁₇H₁₄F₃N₃O₂SA selective COX-2 inhibitor. While it is a sulfonamide, it does not typically show cross-reactivity with antibiotic sulfonamides.[1][2] Off-target effects have been investigated, with some studies exploring its potential in other therapeutic areas.[1][2]
Hydrochlorothiazide C₇H₈ClN₃O₄S₂A thiazide diuretic that acts on the distal convoluted tubules in the kidney.[3][4] It is a sulfonamide derivative, and while cross-reactivity with antibiotic sulfonamides is a stated precaution, the actual incidence is low.[4]
Probenecid C₁₃H₁₉NO₄SA uricosuric agent that inhibits the tubular secretion of organic acids.[5] Reports of cross-allergy with other sulfonamides exist but are rare.[6][7]
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) (Structure varies)These sulfonamides target various isoforms of carbonic anhydrase. Selectivity is a key consideration, with newer inhibitors designed to be highly selective for tumor-associated isoforms like CA IX over ubiquitous isoforms like CA I and CA II to minimize off-target effects.[8][9]

Experimental Protocols for Cross-Reactivity and Selectivity Assessment

To definitively characterize the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

In Vitro Cytotoxicity Assays

These assays are crucial to determine the general toxicity of the compound on different cell lines and to establish a safe concentration range for further experiments.

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and control compounds for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[10]

b) Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product.

    • Determine cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Target-Based Enzyme Inhibition Assays

If the primary target of this compound is known or hypothesized, a direct enzyme inhibition assay is the most effective way to determine its potency and selectivity. The following is a general protocol for a competitive enzyme inhibition assay.

  • Procedure:

    • Prepare a reaction buffer optimized for the target enzyme's activity.

    • In a microplate, add the enzyme, the test compound at various concentrations, and a suitable substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., by spectrophotometry or fluorometry).

    • Determine the initial reaction rates for each inhibitor concentration.

    • Plot the initial rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • To assess selectivity, repeat the assay with other related enzymes (e.g., different isoforms of the same enzyme family).[11][12]

Off-Target Screening using Radioligand Binding Assays

To broadly assess cross-reactivity against a panel of common off-targets (e.g., G-protein coupled receptors, ion channels, kinases), a radioligand binding assay is a standard approach.

  • Procedure:

    • Prepare cell membranes or purified receptors that express the target of interest.

    • Incubate the receptor preparation with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity.

    • Calculate the Ki (inhibition constant) from the IC50 value.[13][14][15]

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Selectivity Profiling cluster_2 Data Analysis cluster_3 Outcome start This compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity target_assay Primary Target Enzyme Inhibition Assay cytotoxicity->target_assay off_target_assay Off-Target Screening (Radioligand Binding Assay Panel) cytotoxicity->off_target_assay ic50_ki Determine IC50/Ki Values target_assay->ic50_ki off_target_assay->ic50_ki selectivity_index Calculate Selectivity Index ic50_ki->selectivity_index conclusion Cross-Reactivity Profile selectivity_index->conclusion

Caption: Workflow for assessing the cross-reactivity of a compound.

carbonic_anhydrase_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO2 CAIX CA IX CO2_out->CAIX hydration H2O_out H2O H2O_out->CAIX H_out H+ pH_reg Intracellular pH Regulation H_out->pH_reg influences HCO3_out HCO3- HCO3_out->pH_reg influences CAIX->H_out CAIX->HCO3_out proliferation Cell Proliferation & Survival pH_reg->proliferation promotes inhibitor Sulfonamide Inhibitor (e.g., N-cyclopropyl-4- fluorobenzenesulfonamide) inhibitor->CAIX inhibits

Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide.

References

N-cyclopropyl-4-fluorobenzenesulfonamide: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-cyclopropyl-4-fluorobenzenesulfonamide as a reference standard against other commonly used sulfonamide standards. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference material for their analytical needs. This document outlines the chemical properties, analytical performance data, and detailed experimental protocols for the evaluation of these standards.

Introduction to this compound

This compound is a sulfonamide derivative with potential applications in pharmaceutical research and development. As with any analytical standard, its purity, stability, and well-characterized properties are paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative analysis to aid in its evaluation as a reference standard.

Chemical Structure:

prep Standard & Sample Preparation hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Peak Integration & Purity Calculation data->analysis report Reporting analysis->report start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (UV light) start->photo analyze Analyze all samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Resolution of Degradants analyze->evaluate

Safety Operating Guide

Proper Disposal of N-cyclopropyl-4-fluorobenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-cyclopropyl-4-fluorobenzenesulfonamide (CAS No. 425654-95-1), a compound that requires careful handling due to its corrosive nature. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary

PropertyValueSource
CAS Number 425654-95-1[2]
Molecular Formula C9H10FNO2S[3]
Primary Hazard H314: Causes severe skin burns and eye damage[1]
Signal Word Danger[1]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

Materials Required:

  • Designated hazardous waste container (chemically resistant, with a screw cap)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all required PPE is worn correctly before handling the chemical.

    • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation risk.

  • Waste Segregation:

    • This compound waste is to be collected as a solid corrosive hazardous waste.

    • Do not mix this waste with other waste streams, particularly solvents, bases, or reactive chemicals. Incompatible wastes must be segregated to prevent violent reactions.[4][5]

  • Container Selection and Use:

    • Select a waste container that is in good condition and compatible with corrosive solids. The original container may be used if it is in good condition.[6]

    • Keep the waste container securely closed except when adding waste.[6]

    • Do not overfill the container; leave adequate headspace to prevent spills.

  • Labeling:

    • As soon as the first portion of waste is added, label the container with a hazardous waste tag.[7][8]

    • The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "this compound".

      • The specific hazard: "Corrosive Solid".

      • The date when waste was first added (accumulation start date).[9]

      • The name and contact information of the principal investigator or laboratory supervisor.[8]

  • Temporary Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][8]

    • The SAA should be a designated benchtop, cabinet, or fume hood section.[4]

    • Ensure secondary containment is used for the waste container to prevent the spread of material in case of a leak.[6][7]

    • Store corrosive waste below eye level.

  • Disposal:

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The primary disposal instruction is to send the material to an approved waste disposal plant.[1]

    • Never dispose of this compound down the drain or in the regular trash.[6][10][11]

  • Empty Container Disposal:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]

    • After triple-rinsing, deface or remove the original label before disposing of the empty container as regular laboratory glass or plastic waste.[6][7]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have N-cyclopropyl-4- fluorobenzenesulfonamide Waste ppe Wear Appropriate PPE: - Safety Goggles - Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate as 'Corrosive Solid' Waste fume_hood->segregate waste_container Select a Labeled, Compatible Hazardous Waste Container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard (Corrosive) - Accumulation Start Date - PI/Lab Contact waste_container->label_container segregate->waste_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa ehs_pickup Arrange for Pickup by EHS or Approved Vendor store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in accordance with established environmental regulations, thereby fostering a secure and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling N-cyclopropyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-cyclopropyl-4-fluorobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment and the proper management of this chemical throughout its lifecycle.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for perforations before use and change them frequently.
Eye Protection Safety Glasses/GogglesChemical splash goggles are required to protect against dust particles and splashes.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned, to prevent skin contact.
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] In the absence of a fume hood or for large spills, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of any unnecessary items to prevent contamination.

  • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.

2. Weighing and Handling:

  • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid material, avoiding direct contact.

  • Keep the container of this compound tightly closed when not in use to prevent the generation of dust.[1]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Do not store on benchtops for extended periods.[6]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[7]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[4]

  • Do not mix this waste with other waste streams.[7]

2. Container Management:

  • Use a container that is compatible with the chemical and can be securely sealed.

  • Store the sealed waste container in a designated hazardous waste accumulation area.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.[4]

  • Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[4]

Quantitative Data Summary

At present, there are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound. Therefore, it is imperative to handle this compound with care, utilizing engineering controls and personal protective equipment to minimize any potential exposure.

Table 2: Exposure and Hazard Data

ParameterValueSource
Occupational Exposure Limits Not available. Handle with appropriate precautions to minimize exposure.[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2]

Experimental Workflow and Disposal Diagram

The following diagrams illustrate the procedural workflow for safely handling this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Prep Area Inspection & PPE Weigh Weighing & Transfer Prep->Weigh Use Experimental Use Weigh->Use Store Secure Storage Weigh->Store Waste Segregate Waste Use->Waste Dispose Professional Disposal Waste->Dispose

Caption: Workflow for handling this compound.

Disposal_Plan Start Waste Generated (Solid & Liquid) Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Arrange Arrange for Pickup by Licensed Waste Disposal Store->Arrange End Disposal Complete Arrange->End

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.